2,3-Diethyl-5-methylpyrazine-13C2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
152.21 g/mol |
IUPAC名 |
3-ethyl-2-(1,2-13C2)ethyl-5-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChIキー |
PSINWXIDJYEXLO-VFZPYAPFSA-N |
異性体SMILES |
CCC1=NC(=CN=C1[13CH2][13CH3])C |
正規SMILES |
CCC1=NC=C(N=C1CC)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Diethyl-5-methylpyrazine-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3-Diethyl-5-methylpyrazine-13C2, a key isotopically labeled compound. This document is intended for use by researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.
Core Chemical Properties
This compound is the isotopically labeled form of 2,3-Diethyl-5-methylpyrazine, a naturally occurring compound found in various roasted and fermented foods that contributes to their characteristic nutty and roasted aromas. The incorporation of two carbon-13 isotopes makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. While specific physical properties for the 13C2 variant are not extensively documented, they are predicted to be nearly identical to the unlabeled compound.
Table 1: Chemical and Physical Properties of 2,3-Diethyl-5-methylpyrazine
| Property | Value | Source(s) |
| Molecular Formula | C₇¹³C₂H₁₄N₂ | [1] |
| Molecular Weight | 152.23 g/mol (for ¹³C₂ variant) | Calculated |
| Unlabeled Molecular Weight | 150.22 g/mol | [2] |
| CAS Number | 18138-04-0 (for unlabeled) | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.949 g/mL at 25 °C | [2] |
| Boiling Point | 80 °C at 12 mmHg | [4] |
| Flash Point | 80 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.498 | [2] |
| Solubility | Soluble in alcohol and organic solvents. | [5] |
Synthesis of this compound: A Proposed Experimental Protocol
A specific, publicly available, detailed synthesis protocol for this compound is not available. However, based on established methods for synthesizing isotopically labeled alkylpyrazines, a feasible synthetic route can be proposed. The following protocol is adapted from methodologies for synthesizing deuterium-labeled alkylpyrazines via a Grignard reaction.[6][7][8] This proposed synthesis involves the reaction of a suitable chloroalkylpyrazine with a 13C-labeled Grignard reagent.
Objective: To synthesize this compound for use as an internal standard.
Materials:
-
2-Chloro-3-ethyl-5-methylpyrazine
-
¹³C-labeled ethyl magnesium bromide (prepared from ¹³C₂-ethyl bromide and magnesium turnings)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of ¹³C₂-ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The solution of 2-chloro-3-ethyl-5-methylpyrazine in anhydrous diethyl ether is added dropwise to the freshly prepared ¹³C-labeled ethyl magnesium bromide solution at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
-
Characterization: The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify its structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 4. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | TCI AMERICA [tcichemicals.com]
- 5. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
A Technical Guide to the Synthesis and Labeling of 2,3-Diethyl-5-methylpyrazine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2,3-diethyl-5-methylpyrazine, with a specific focus on the introduction of a ¹³C₂ label. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard for quantitative analysis in metabolic studies, flavor chemistry, and pharmacokinetic assessments.
Introduction
2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound known for its characteristic nutty and roasted aroma. It is a key flavor component in many foods and beverages, including coffee and baked goods.[1] The synthesis of its isotopically labeled analogue, 2,3-diethyl-5-methylpyrazine-¹³C₂, allows for precise quantification in complex matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
This guide details a feasible and adaptable synthetic strategy for the preparation of 2,3-diethyl-5-methylpyrazine-¹³C₂, presents relevant quantitative data, and provides detailed experimental protocols.
Synthetic Strategy
The most direct and adaptable method for the synthesis of 2,3-diethyl-5-methylpyrazine-¹³C₂ involves a two-step process:
-
Chlorination: The starting material, 2-ethyl-5-methylpyrazine, undergoes chlorination to produce 2-chloro-3-ethyl-5-methylpyrazine.
-
Grignard Reaction: The resulting chloropyrazine is then reacted with a ¹³C₂-labeled ethyl Grignard reagent ([¹³C₂]ethylmagnesium bromide) to yield the final product, 2,3-diethyl-5-methylpyrazine-¹³C₂.
This approach is based on established methods for the synthesis of deuterated alkylpyrazines and offers good yields and high purity.[3]
Logical Workflow of the Synthesis
References
The Role of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in Modern Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethyl-5-methylpyrazine-¹³C₂ is the isotopically labeled form of 2,3-Diethyl-5-methylpyrazine, a volatile organic compound known for its characteristic nutty and roasted aroma. While the unlabeled compound is a significant component in the flavor and fragrance industry, the ¹³C₂ labeled variant serves a critical role in analytical chemistry.[1] Its primary application is as an internal standard in quantitative analyses, particularly in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of two ¹³C atoms into the molecule allows for its differentiation from the naturally occurring (¹²C) analyte, enabling highly accurate and precise quantification through Stable Isotope Dilution Analysis (SIDA). This technical guide provides a comprehensive overview of the applications, properties, and experimental methodologies related to 2,3-Diethyl-5-methylpyrazine-¹³C₂.
Physicochemical Properties and Specifications
The physicochemical properties of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are nearly identical to its unlabeled counterpart, with a slight increase in molecular weight due to the two ¹³C isotopes. The following tables summarize the available quantitative data for both the labeled and unlabeled compounds. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Table 1: General Specifications for 2,3-Diethyl-5-methylpyrazine-¹³C₂
| Parameter | Specification | Source |
| Chemical Formula | C₇¹³C₂H₁₄N₂ | MedchemExpress[1] |
| Molecular Weight | 152.21 g/mol | MedchemExpress[1] |
| Isotopic Purity | Typically >99% | Supplier Dependent |
| Chemical Purity | Typically >98% | Supplier Dependent |
| Supplied Form | Solid or solution in a specified solvent | Supplier Dependent |
| Storage | Recommended conditions are provided on the Certificate of Analysis | MedchemExpress[1] |
Note: Isotopic and chemical purity, as well as the supplied form and concentration, are lot-specific and must be confirmed from the supplier's Certificate of Analysis.
Table 2: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine (Unlabeled)
| Property | Value | Source |
| CAS Number | 18138-04-0 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₄N₂ | Sigma-Aldrich |
| Molecular Weight | 150.22 g/mol | Sigma-Aldrich |
| Appearance | Colorless to pale yellow clear liquid | TCI AMERICA |
| Density | 0.949 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 80 °C at 12 mmHg | TCI AMERICA |
| Refractive Index | n20/D 1.498 (lit.) | Sigma-Aldrich |
| Purity | >97.0% (GC) | TCI AMERICA |
Core Application: Stable Isotope Dilution Analysis (SIDA)
2,3-Diethyl-5-methylpyrazine-¹³C₂ is predominantly used as an internal standard in Stable Isotope Dilution Analysis (SIDA). SIDA is a highly accurate quantification technique that corrects for analyte loss during sample preparation and instrumental analysis. The isotopically labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Experimental Workflow for SIDA using GC-MS
The following diagram illustrates a typical workflow for the quantification of 2,3-Diethyl-5-methylpyrazine in a sample matrix using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard.
Detailed Experimental Protocol (Generic)
The following is a generic protocol for the quantification of 2,3-Diethyl-5-methylpyrazine in a liquid food matrix (e.g., coffee, soy sauce) using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard. This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2,3-Diethyl-5-methylpyrazine and 2,3-Diethyl-5-methylpyrazine-¹³C₂ in a suitable solvent (e.g., methanol, ethanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled 2,3-Diethyl-5-methylpyrazine and a constant concentration of the ¹³C₂-labeled internal standard.
2. Sample Preparation
-
Aliquoting: Take a known volume or weight of the sample (e.g., 5 mL of coffee).
-
Spiking: Add a precise volume of the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard solution to the sample. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to unity for the expected concentration range of the analyte.
-
Equilibration: Vortex the sample for a few minutes to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
-
Extraction:
-
Solid-Phase Microextraction (SPME): Place the sample in a sealed vial. Expose a SPME fiber to the headspace or directly immerse it in the sample for a defined period at a controlled temperature to extract the volatile compounds.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., dichloromethane) to the sample. Vortex or shake vigorously, then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process for exhaustive recovery.
-
-
Concentration (for LLE): If necessary, concentrate the extracted organic phase under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.
3. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the extract or desorb the SPME fiber in the GC inlet.
-
Oven Program: Develop a temperature gradient to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Ions to Monitor:
-
2,3-Diethyl-5-methylpyrazine (Analyte): Select at least two characteristic ions (e.g., the molecular ion and a major fragment ion).
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Monitor the corresponding ions with an m/z shift of +2.
-
-
4. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Plot the peak area ratio against the concentration ratio of the analyte to the internal standard for the calibration standards.
-
Quantification: Determine the concentration of 2,3-Diethyl-5-methylpyrazine in the sample by interpolating its peak area ratio on the calibration curve.
Logical Relationships in Quantitative Analysis
The following diagram illustrates the logical relationship between the components in a Stable Isotope Dilution Analysis.
Conclusion
2,3-Diethyl-5-methylpyrazine-¹³C₂ is an indispensable tool for researchers and scientists in the fields of food science, flavor chemistry, and potentially in drug development where pyrazine (B50134) formation can occur. Its use as an internal standard in Stable Isotope Dilution Analysis provides a robust and reliable method for the accurate quantification of its unlabeled counterpart in complex matrices. The detailed experimental protocols and logical workflows presented in this guide offer a solid foundation for the implementation of this powerful analytical technique. For reproducible and accurate results, it is imperative to obtain lot-specific quantitative data from the Certificate of Analysis provided by the supplier and to perform thorough method validation for each specific application.
References
2,3-Diethyl-5-methylpyrazine-13C2 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Diethyl-5-methylpyrazine-13C2, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines its physicochemical properties, detailed experimental protocols for its use in various analytical techniques, and insights into its metabolic fate.
Physicochemical and Analytical Data
This compound is primarily utilized as an internal standard in quantitative analyses, leveraging its mass difference from the native compound for precise and accurate measurements by mass spectrometry and NMR.[1] While a specific Certificate of Analysis is not publicly available, the following tables summarize the expected and reported data for the labeled compound and its unlabeled analogue.
Table 1: General Physicochemical Properties
| Property | Value (for unlabeled 2,3-Diethyl-5-methylpyrazine) | Reference |
| Appearance | Colorless to pale yellow clear liquid | |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index | n20/D 1.498 | |
| Purity | ≥97% - 99% |
Table 2: Expected Analytical Data for this compound
| Parameter | Expected Value/Characteristic | Notes |
| Molecular Formula | C₇¹³C₂H₁₄N₂ | Two carbon atoms are replaced with ¹³C isotopes. |
| Molecular Weight | Approx. 152.21 g/mol | Increased by the mass of two additional neutrons.[1] |
| Isotopic Purity | Typically ≥98% | Isotopic enrichment is a critical parameter for quantitative accuracy.[3][4] |
| Chemical Purity | Typically ≥98% | Ensures that signal contributions are from the target molecule. |
| ¹³C NMR Chemical Shifts | Predicted shifts are provided in the experimental section. | Shifts will be similar to the unlabeled compound, but the labeled carbons will show distinct signals. |
| Mass Spectrum | Molecular ion (M+) peak at m/z ≈ 152 | The fragmentation pattern is expected to be similar to the unlabeled compound, with corresponding mass shifts. |
Experimental Protocols
The following are detailed methodologies for the application of this compound as an internal standard in key analytical techniques.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a primary method for determining the purity and concentration of chemical standards.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the analyte of interest.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Transfer a precise volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the signals corresponding to the analyte and the ¹³C-labeled internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Predicted ¹³C NMR Chemical Shifts:
Based on prediction models, the approximate ¹³C NMR chemical shifts for 2,3-Diethyl-5-methylpyrazine are:
-
Methyl Carbon: ~20 ppm
-
Ethyl CH₂ Carbons: ~25 ppm and ~28 ppm
-
Ethyl CH₃ Carbons: ~12 ppm and ~13 ppm
-
Pyrazine Ring Carbons: ~145-155 ppm
The two ¹³C-labeled carbons will exhibit significantly enhanced signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like pyrazines.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Spike the analytical samples with a known amount of the internal standard solution.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Monitor the molecular ions of the analyte (m/z 150) and the internal standard (m/z 152).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high selectivity and sensitivity for the quantification of pyrazines in complex biological matrices.
Methodology:
-
Sample Preparation:
-
Spike the sample (e.g., plasma, urine) with a known amount of this compound internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
2,3-Diethyl-5-methylpyrazine: Precursor ion m/z 151 → Product ion (to be determined empirically).
-
This compound: Precursor ion m/z 153 → Product ion (to be determined empirically).
-
-
-
Data Analysis:
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Alkylpyrazines
The metabolism of alkyl-substituted pyrazines primarily involves the oxidation of the alkyl side chains, catalyzed by cytochrome P450 enzymes in the liver. The resulting carboxylic acids can then be excreted in the urine, either as free acids or as glycine (B1666218) conjugates.
References
Technical Guide: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Diethyl-5-methylpyrazine-¹³C₂, a stable isotope-labeled compound. Given the specificity of this isotopically labeled version, this guide synthesizes data from its unlabeled analogue, 2,3-Diethyl-5-methylpyrazine, and integrates theoretical and practical considerations for the ¹³C₂-labeled variant. This document is intended to serve as a key resource for researchers utilizing this compound in metabolic studies, flavor analysis, and as an internal standard in quantitative analytical methods.
Introduction
2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound known for its nutty and roasted aroma, making it a significant component in the flavor profile of various foods such as coffee and baked goods. The ¹³C₂ isotopically labeled version, 2,3-Diethyl-5-methylpyrazine-¹³C₂, serves as a crucial tool in analytical and metabolic research. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its use as an internal standard for accurate quantification by mass spectrometry and for tracing metabolic pathways in complex biological systems.
Physical and Chemical Properties
Detailed experimental data for the physical characteristics of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are not extensively published. However, the properties of its unlabeled counterpart, 2,3-Diethyl-5-methylpyrazine, are well-documented and serve as a reliable proxy for most physical characteristics, as the substitution of ¹²C with ¹³C isotopes does not significantly alter bulk physical properties such as boiling point, density, or refractive index. Spectroscopic properties, however, are predictably altered by the isotopic labeling.
Quantitative Data Summary
The following table summarizes the known physical and chemical data for the unlabeled 2,3-Diethyl-5-methylpyrazine.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₄N₂ | Unlabeled |
| ⁹C₇¹³C₂H₁₄N₂ | ¹³C₂ Labeled | |
| Molecular Weight | 150.22 g/mol | Unlabeled |
| 152.22 g/mol | ¹³C₂ Labeled | |
| Boiling Point | 191-193 °C at 760 mmHg | [1][2] |
| Density | 0.949 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.498 | [3][4] |
| Water Solubility | 1636 mg/L at 25 °C (estimated) | [1][2] |
| Flash Point | 80 °C (closed cup) | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7] |
| Odor | Roasted, nutty | [6] |
Effects of ¹³C₂ Isotopic Labeling
The primary differences between 2,3-Diethyl-5-methylpyrazine and its ¹³C₂-labeled analogue arise from the mass difference of the carbon isotopes.
-
Molecular Weight: The molecular weight is increased by approximately 2.00 Da, corresponding to the two additional neutrons in the two ¹³C atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.
-
Spectroscopic Properties:
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) and any fragments containing the labeled carbon atoms will be shifted by +2 m/z units in the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C will result in ¹³C-¹³C and ¹³C-¹H spin-spin coupling, which can provide valuable structural information. The chemical shifts of the labeled carbons will be observable in a ¹³C NMR spectrum, and the signals of adjacent protons may show additional splitting in a ¹H NMR spectrum.
-
-
Bulk Physical Properties: Properties such as boiling point, density, and refractive index are not expected to change significantly with the incorporation of two ¹³C atoms, as these properties are primarily influenced by intermolecular forces, which are not substantially affected by this level of isotopic substitution.
Experimental Protocols
The following sections describe general experimental methodologies for the determination of the key physical properties and for the analytical characterization of 2,3-Diethyl-5-methylpyrazine-¹³C₂.
Determination of Physical Properties
-
Boiling Point Determination (Capillary Method):
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]
-
-
Density Measurement (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the mass is measured again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of an Abbe refractometer.
-
The prisms are closed, and a light source is used to illuminate the sample.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[7][10]
-
Analytical Characterization Workflow
The identity, purity, and isotopic enrichment of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Identity Confirmation and Purity Assessment (GC-MS and GC-FID):
-
Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer. The retention time of the main peak is compared to that of an unlabeled standard to confirm its identity. The mass spectrum will show the molecular ion peak shifted by +2 m/z, confirming the isotopic labeling.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is used for quantitative analysis to determine the chemical purity of the compound. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of the purity.[11][12]
-
Visualizations
Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of 2,3-Diethyl-5-methylpyrazine-¹³C₂.
This document provides a foundational understanding of the physical characteristics and analytical considerations for 2,3-Diethyl-5-methylpyrazine-¹³C₂. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of its properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemwomen.org [stemwomen.org]
- 4. symeres.com [symeres.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. byjus.com [byjus.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. measurlabs.com [measurlabs.com]
- 12. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
In-Depth Technical Guide: Molecular Weight of 2,3-Diethyl-5-methylpyrazine-13C2
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed calculation for the molecular weight of 2,3-Diethyl-5-methylpyrazine isotopically labeled with two Carbon-13 (¹³C) atoms. The inclusion of stable isotopes like ¹³C is a critical technique in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.
Foundational Molecular Data
The calculation for the molecular weight of the isotopically labeled compound begins with the established molecular formula and weight of the unlabeled (or "light") 2,3-Diethyl-5-methylpyrazine. The standard compound has a chemical formula of C₉H₁₄N₂.[1] Multiple sources confirm its monoisotopic mass to be approximately 150.22 g/mol .[1][2][3][4][5]
The basis of the labeled compound's molecular weight calculation lies in the mass difference between the naturally abundant Carbon-12 (¹²C) isotope and the heavier, stable Carbon-13 (¹³C) isotope.
-
Carbon-12 (¹²C): By definition, its atomic mass is exactly 12 atomic mass units (amu).
-
Carbon-13 (¹³C): This stable isotope has an atomic mass of approximately 13.00335 amu.[6][7]
Calculation of Molecular Weight
The molecular weight of 2,3-Diethyl-5-methylpyrazine-¹³C₂ is determined by substituting two ¹²C atoms with two ¹³C atoms in the parent molecule.
The precise calculation is as follows:
-
Start with the monoisotopic mass of the unlabeled compound: 150.2209 amu[1]
-
Subtract the mass of two ¹²C atoms: 150.2209 amu - (2 * 12.000000 amu) = 126.2209 amu
-
Add the mass of two ¹³C atoms: 126.2209 amu + (2 * 13.003354835 amu) = 152.2276 amu
This results in a final molecular weight of 152.2276 g/mol for 2,3-Diethyl-5-methylpyrazine-¹³C₂.
Data Summary
The quantitative data for the unlabeled and labeled compounds are summarized in the table below for direct comparison.
| Compound | Chemical Formula | Isotopic Label | Molecular Weight ( g/mol ) |
| 2,3-Diethyl-5-methylpyrazine | C₉H₁₄N₂ | None | 150.2209[1] |
| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | ¹³C₂C₇H₁₄N₂ | ¹³C₂ | 152.2276 |
Experimental Protocols and Methodologies
The determination of a compound's molecular weight is a foundational calculation based on its atomic composition and does not involve experimental procedures such as signaling pathway analysis or biological assays. Therefore, no experimental protocols are applicable to this specific topic.
Logical Workflow for Calculation
The logical process for determining the molecular weight of an isotopically labeled compound is straightforward and can be visualized as a simple workflow.
Caption: Workflow for calculating the molecular weight of 2,3-Diethyl-5-methylpyrazine-¹³C₂.
References
- 1. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 2. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isotopes Matter [isotopesmatter.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
Technical Guide: 2,3-Diethyl-5-methylpyrazine-13C2 for Advanced Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide provides an in-depth overview of 2,3-Diethyl-5-methylpyrazine-13C2, focusing on its application as an internal standard for quantitative analysis. Given the specificity of this isotopically labeled compound, much of the foundational data is referenced from its unlabeled counterpart, 2,3-Diethyl-5-methylpyrazine.
Compound Identification and Properties
Isotopically labeled compounds like this compound are primarily used for quantitative analysis in Stable Isotope Dilution Assays (SIDA). While a specific CAS Registry Number for the 13C2 variant is not broadly indexed in public databases, the parent compound is well-characterized.
The CAS number for the unlabeled 2,3-Diethyl-5-methylpyrazine is 18138-04-0 .[1][2][3] This compound is a significant aroma constituent found in roasted, nutty, and baked goods, including coffee, peanuts, and bread.[1][2][4]
Data Summary: Physicochemical Properties
The following table summarizes key quantitative data for the parent compound, 2,3-Diethyl-5-methylpyrazine. The 13C2 isotopologue will have a marginally higher molecular weight.
| Property | Value | Source |
| CAS Number | 18138-04-0 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂ | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Boiling Point | 198.1 ± 35.0 °C at 760 mmHg | [5] |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.498 | |
| Primary Mass Spec Fragments (m/z) | 135, 150, 121, 107, 79, 53, 42, 39 | [6] |
Core Application: Stable Isotope Dilution Assay (SIDA)
The primary application for this compound is as an internal standard in Stable Isotope Dilution Assays (SIDA), coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SIDA is a highly accurate quantification method because the labeled standard behaves almost identically to the unlabeled analyte during sample extraction, cleanup, and analysis, correcting for matrix effects and sample loss.[7][8][9]
Logical Workflow for SIDA
The diagram below illustrates the typical workflow for quantifying an analyte in a complex matrix using a 13C-labeled internal standard.
References
- 1. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 2. scbt.com [scbt.com]
- 3. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 4. nacchemical.com [nacchemical.com]
- 5. innospk.com [innospk.com]
- 6. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. researchgate.net [researchgate.net]
- 9. brewingscience.de [brewingscience.de]
An In-depth Technical Guide to the Safety Data for 2,3-Diethyl-5-methylpyrazine-¹³C₂
This guide provides a comprehensive overview of the safety data for 2,3-Diethyl-5-methylpyrazine-¹³C₂, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C₂ labeled variant, this document extrapolates data from the unlabeled compound, 2,3-Diethyl-5-methylpyrazine (B150936) (CAS No. 18138-04-0). The isotopic labeling with Carbon-13 is not expected to alter the chemical reactivity or toxicological profile of the molecule in a manner that would significantly impact its safety considerations.
Chemical Identification and Physical Properties
2,3-Diethyl-5-methylpyrazine belongs to the class of alkylpyrazines, which are heterocyclic aromatic organic compounds. These compounds are known for their characteristic nutty and roasted aromas and are found in a variety of cooked foods.[1] The ¹³C₂ variant is a stable isotope-labeled compound used as a tracer or internal standard in research.[2]
| Identifier | Value | Source |
| Chemical Name | 2,3-Diethyl-5-methylpyrazine | [3] |
| CAS Number | 18138-04-0 | [3] |
| Molecular Formula | C₉H₁₄N₂ | [3][4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Clear light yellow liquid | [1] |
| Density | 0.949 g/mL at 25 °C | [1] |
| Flash Point | 74 °C / 165.2 °F | [5] |
| Refractive Index | n20/D 1.498 |
Hazard Identification and Classification
This substance is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | |
| Flammable Liquids | 4 | H227: Combustible liquid | [5] |
GHS Pictogram:
Signal Word: Warning
Experimental Protocols
Genotoxicity Assessment: BlueScreen Assay
The genotoxicity of 2,3-diethyl-5-methylpyrazine was evaluated using the BlueScreen assay, a human cell-based method that measures both genotoxicity and cytotoxicity.[6]
-
Cell Line: Human-derived cell line (specifics not detailed in the source).
-
Procedure: The compound was tested with and without metabolic activation. The assay measures the cellular response to DNA damage.
-
Results: 2,3-Diethyl-5-methylpyrazine was found to be negative for both cytotoxicity and genotoxicity in this assay.[6]
Workflow for Chemical Safety Assessment
The safety assessment of a chemical substance like 2,3-diethyl-5-methylpyrazine typically follows a structured workflow to ensure all potential hazards are identified and managed.
Caption: A generalized workflow for chemical safety assessment.
Handling, Storage, and First Aid
Handling and Storage:
-
Keep away from open flames, hot surfaces, and sources of ignition.[5][7]
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Ground/bond container and receiving equipment.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Use only non-sparking tools.[7]
-
Take precautionary measures against static discharge.[7]
-
Incompatible with strong oxidizing agents.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]
-
Skin Protection: Wear protective gloves.[5]
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK) under conditions of high exposure.
First-Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Ingestion: Clean mouth with water. Get medical attention.[5]
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5] Water mist may be used to cool closed containers.[5]
-
Specific Hazards: Flammable/combustible material.[5] Containers may explode when heated.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]
Accidental Release:
-
Remove all sources of ignition.[5]
-
Take precautionary measures against static discharges.[5]
-
Sweep up and shovel into suitable containers for disposal.[5]
Toxicological and Ecotoxicological Information
The toxicological properties of 2,3-diethyl-5-methylpyrazine have not been fully investigated.[5] However, studies on structurally similar alkylpyrazines provide some insights. Feeding studies with various alkyl-substituted pyrazines at high concentrations have shown potential for decreased body-weight gain.[8] A safety assessment of 2-ethyl-3,(5 or 6)-dimethylpyrazine indicated a NOAEL (No-Observed-Adverse-Effect Level) of 17 and 18 mg/kg/day for male and female rats, respectively.[9] For 2,3-diethyl-5-methylpyrazine, a risk assessment concluded that based on the available data, it does not present a concern for genotoxicity.[6] There is limited data on its repeated dose toxicity, reproductive toxicity, and ecotoxicity.[6]
Signaling Pathway for Hazard Communication
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.
Caption: The GHS process for hazard communication.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.
-
Hazardous Reactions: None under normal processing.[5]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][7]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[5]
References
- 1. 2,3-Diethyl-5-methylpyrazine | 18138-04-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synerzine.com [synerzine.com]
- 4. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | TCI AMERICA [tcichemicals.com]
- 8. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine using its ¹³C₂-labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diethyl-5-methylpyrazine is a key volatile aromatic compound that contributes to the desirable nutty, roasted, and earthy flavor profiles of various foods, including coffee, cocoa, peanuts, and certain beverages.[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in research investigating the chemical changes during food processing such as roasting. Furthermore, its presence and concentration can be indicative of specific processing conditions and product quality.
This document provides detailed application notes and protocols for the precise and accurate quantitative analysis of 2,3-Diethyl-5-methylpyrazine using a stable isotope dilution assay (SIDA) with 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard. Stable isotope-labeled internal standards are the gold standard for quantitative analysis, particularly in complex matrices, as they exhibit identical chemical and physical properties to the analyte of interest, allowing for effective correction of matrix effects and variations in sample preparation and instrument response.[3] The methodologies described herein are applicable to Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), two powerful analytical techniques for the separation and quantification of volatile and semi-volatile compounds.
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate quantification technique that involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because the analyte and the internal standard behave identically during sample extraction, cleanup, and chromatographic separation, any losses of the analyte during these steps are mirrored by the internal standard. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant regardless of sample loss. This allows for highly accurate and precise quantification, even in complex matrices where matrix effects can suppress or enhance the analyte signal.
Quantitative Data Summary
The following table summarizes representative quantitative data for 2,3-Diethyl-5-methylpyrazine in a food matrix. This data demonstrates the typical concentration range observed for this compound.
| Food Matrix | Analyte | Concentration Range (μg/L) | Analytical Method | Reference |
| Soy Sauce Aroma Type Baijiu | 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 | UPLC-MS/MS | [4] |
Experimental Protocols
Two primary analytical methodologies are presented for the quantitative analysis of 2,3-Diethyl-5-methylpyrazine using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard: GC-MS and UPLC-MS/MS. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and semi-volatile compounds in various food and beverage matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique for such analyses.
1. Materials and Reagents
-
2,3-Diethyl-5-methylpyrazine (analytical standard)
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ (internal standard)
-
Methanol or Ethanol (HPLC grade) for stock solutions
-
Ultrapure water
-
Sodium chloride (for salting out, optional)
-
20 mL headspace vials with PTFE/silicone septa
2. Sample Preparation (HS-SPME)
-
Sample Homogenization: Homogenize solid samples (e.g., coffee beans, nuts) to a fine powder.
-
Aliquoting: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) or pipette a known volume of a liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of 2,3-Diethyl-5-methylpyrazine-¹³C₂ stock solution to each sample to achieve a concentration within the calibrated range.
-
(Optional) Salting Out: For aqueous samples, add sodium chloride to saturation to increase the volatility of the analyte.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a defined temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analyte and internal standard to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 5°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,3-Diethyl-5-methylpyrazine (Analyte): Monitor characteristic ions (e.g., m/z 150, 135, 122).
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Monitor characteristic ions (e.g., m/z 152, 137, 124).
-
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking a matrix blank with known concentrations of 2,3-Diethyl-5-methylpyrazine and a fixed concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of 2,3-Diethyl-5-methylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is particularly suitable for the analysis of pyrazines in liquid matrices, such as beverages, and offers high sensitivity and selectivity.
1. Materials and Reagents
-
2,3-Diethyl-5-methylpyrazine (analytical standard)
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
2. Sample Preparation
-
Dilution: Dilute the liquid sample (e.g., Baijiu) with ultrapure water to bring the analyte concentration within the calibration range.
-
Internal Standard Spiking: Add a known amount of 2,3-Diethyl-5-methylpyrazine-¹³C₂ stock solution to each diluted sample.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
2,3-Diethyl-5-methylpyrazine (Analyte): Precursor ion m/z 151 → Product ions (e.g., m/z 136, 122).[4]
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ (Internal Standard): Precursor ion m/z 153 → Product ions (e.g., m/z 138, 124).
-
-
4. Calibration and Quantification
-
Prepare a series of calibration standards in a similar matrix as the samples (e.g., a model beverage solution).
-
Spike the calibration standards with known concentrations of 2,3-Diethyl-5-methylpyrazine and a fixed concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂.
-
Analyze the calibration standards using the same UPLC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Calculate the concentration of 2,3-Diethyl-5-methylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The use of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard in a stable isotope dilution assay provides a robust and reliable method for the accurate quantification of 2,3-Diethyl-5-methylpyrazine in complex matrices. The detailed GC-MS and UPLC-MS/MS protocols provided in these application notes offer researchers, scientists, and drug development professionals a comprehensive guide to implementing these powerful analytical techniques. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the quality and reliability of the generated data.
References
Application Note and Protocol for the Quantification of 2,3-Diethyl-5-methylpyrazine using a ¹³C₂-Labeled Internal Standard by GC/MS
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2,3-diethyl-5-methylpyrazine (B150936) using Gas Chromatography-Mass Spectrometry (GC/MS) with a stable isotope-labeled internal standard, 2,3-diethyl-5-methylpyrazine-¹³C₂. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds significant in the food, flavor, and pharmaceutical industries.[1] Their accurate quantification is crucial for quality control, safety assessment, and research and development. This protocol details sample preparation, GC/MS instrumentation and conditions, and data analysis, employing the highly accurate and precise isotope dilution method.
Introduction
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as pyrazines.[2] The gas chromatograph separates individual compounds from a complex mixture, and the mass spectrometer provides a unique spectral "fingerprint" for each compound, allowing for definitive identification and quantification.
The use of a stable isotope-labeled internal standard, such as 2,3-diethyl-5-methylpyrazine-¹³C₂, is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the highest accuracy in quantification. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of two ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices.
Materials and Reagents
-
Analytes: 2,3-Diethyl-5-methylpyrazine (CAS: 18138-04-0)[3][4]
-
Internal Standard: 2,3-Diethyl-5-methylpyrazine-¹³C₂
-
Solvents: Dichloromethane (B109758), Hexane, Iso-octane (High purity, suitable for GC/MS analysis)
-
Sample Matrix: As required by the specific application (e.g., food product, biological fluid).
-
Glassware: Volumetric flasks, vials with inserts, syringes.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in solid or liquid samples and Liquid-Liquid Extraction (LLE) for liquid samples.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) [1][5]
-
Sample Aliquoting: Accurately weigh or measure a known amount of the homogenized sample into a headspace vial.
-
Internal Standard Spiking: Add a precise volume of a known concentration of 2,3-diethyl-5-methylpyrazine-¹³C₂ solution to the sample.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 10-30 minutes) to allow volatile compounds to partition into the headspace.[1]
-
Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[5]
-
Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes onto the GC column.
Protocol 2: Liquid-Liquid Extraction (LLE) [2]
-
Sample Measurement: Place a precise volume of the liquid sample into a separatory funnel.
-
Internal Standard Spiking: Add a known amount of the 2,3-diethyl-5-methylpyrazine-¹³C₂ internal standard.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or hexane). Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate.
-
Collection: Collect the organic layer containing the analytes.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume before injection into the GC/MS.
GC/MS Instrumentation and Conditions
The following are representative GC/MS parameters and may need to be adjusted based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Injector Temperature | 250 - 270°C[5] |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 40-50°C, hold for 2-5 minutes. Ramp: 3-5°C/min to 230-250°C |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[1][6] |
| Mass Scan Range | m/z 35-350[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectral Data
The molecular weight of 2,3-diethyl-5-methylpyrazine is 150.22 g/mol .[3][4] The ¹³C₂-labeled internal standard will have a molecular weight of 152.22 g/mol . The mass spectrometer will be set to monitor characteristic ions for both the analyte and the internal standard.
| Compound | Molecular Weight ( g/mol ) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,3-Diethyl-5-methylpyrazine | 150.22 | 150 | 135 | 121 |
| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | 152.22 | 152 | 137 | 123 |
Note: The specific ions and their relative abundances should be confirmed by analyzing the pure standards.
Calibration Curve
A calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
| Parameter | Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of 2,3-diethyl-5-methylpyrazine.
Conclusion
The described GC/MS method utilizing a stable isotope-labeled internal standard provides a robust and reliable approach for the accurate quantification of 2,3-diethyl-5-methylpyrazine. The detailed protocol for sample preparation, instrument parameters, and data analysis will enable researchers to obtain high-quality, reproducible results. Method validation, including the determination of linearity, limit of quantification, accuracy, and precision, is essential before analyzing unknown samples.
References
Application Note: Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine using a Stable Isotope Dilution Assay with 2,3-Diethyl-5-methylpyrazine-13C2
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diethyl-5-methylpyrazine (B150936) is a key volatile organic compound that contributes significantly to the characteristic aroma and flavor profiles of various food products, particularly those that undergo thermal processing such as roasted nuts, coffee, and cocoa.[1] Accurate quantification of this potent odorant is crucial for quality control, flavor development, and sensory analysis in the food and beverage industry. In the context of drug development, understanding the formation and concentration of such compounds can be relevant when evaluating thermally processed formulations or excipients.
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[2][3][4][5] This method utilizes a stable isotope-labeled internal standard, which is chemically and physically almost identical to the analyte of interest but has a different mass.[2][6] The addition of a known amount of the isotopically labeled standard, in this case, 2,3-Diethyl-5-methylpyrazine-13C2, to the sample at an early stage of the workflow allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to highly reliable quantitative results.[5] This application note provides detailed protocols for the quantification of 2,3-Diethyl-5-methylpyrazine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based SIDA.
Principle of the Assay
The Stable Isotope Dilution Assay for 2,3-Diethyl-5-methylpyrazine involves the following key steps:
-
Internal Standard Spiking: A precise amount of this compound is added to the sample.
-
Sample Extraction: The analyte (native pyrazine) and the internal standard are co-extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Instrumental Analysis: The extract is injected into a GC-MS or UPLC-MS/MS system. The chromatographic system separates the analytes from other matrix components, and the mass spectrometer detects and quantifies the target analyte and its isotopically labeled internal standard based on their specific mass-to-charge ratios (m/z).
-
Quantification: The concentration of the native 2,3-Diethyl-5-methylpyrazine in the sample is calculated from the ratio of the peak areas of the native analyte and the internal standard, and the known amount of the internal standard added.
Experimental Protocols
Materials and Reagents
-
Analyte Standard: 2,3-Diethyl-5-methylpyrazine (≥98% purity)
-
Internal Standard: this compound
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), Acetonitrile (ACN), Formic Acid, Ultrapure Water (all LC-MS or GC grade)
-
Solid-Phase Extraction (SPE) Cartridges: For example, C18 or other suitable sorbents.
-
Anhydrous Sodium Sulfate
-
Sample Vials
Sample Preparation: Liquid-Liquid Extraction (LLE) for Beverage Samples (e.g., Coffee, Beer, Baijiu)
-
Sample Measurement: Pipette a known volume (e.g., 10 mL) of the liquid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in methanol to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Extraction: Add 5 mL of dichloromethane (DCM) to the sample, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) two more times, combining the organic extracts.
-
Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC or LC vial for analysis.
Protocol 1: Analysis by GC-MS
GC-MS Instrumentation and Conditions:
| Parameter | Typical Value/Condition |
| Gas Chromatograph | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977B MSD or similar |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp: 40 °C (hold for 2 min), Ramp: 5 °C/min to 240 °C (hold for 5 min) |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification and Confirmation:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,3-Diethyl-5-methylpyrazine | 150.1 | 135.1, 122.1 |
| This compound | 152.1 | 137.1, 124.1 |
Protocol 2: Analysis by UPLC-MS/MS
UPLC-MS/MS Instrumentation and Conditions: [7]
| Parameter | Typical Value/Condition |
| UPLC System | Waters ACQUITY UPLC or similar |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole or similar |
| UPLC Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
MRM Transitions for Quantification and Confirmation: [7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| 2,3-Diethyl-5-methylpyrazine | 151.1 | 136.1 | 122.1 | Optimized | Optimized |
| This compound | 153.1 | 138.1 | 124.1 | Optimized | Optimized |
Note: Cone voltage and collision energy need to be optimized for the specific instrument used.
Data Presentation and Method Validation
The following table summarizes typical quantitative data for the analysis of 2,3-diethyl-5-methylpyrazine in a beverage matrix, adapted from a study on pyrazines in Soy Sauce Aroma Type Baijiu.[7]
Table 1: Method Validation and Quantitative Data
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/L |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
| Recovery | 85 - 110% |
| Concentration Range in Baijiu | 1.1 - 15.5 µg/L[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in Food Aroma
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard for the accurate quantification of 2,3-diethyl-5-methylpyrazine (B150936) in various food matrices. The methodologies described herein leverage the precision of Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for trace-level analysis of volatile aroma compounds.
Introduction
2,3-Diethyl-5-methylpyrazine is a key aroma compound that imparts desirable nutty, roasted, and earthy notes to a variety of thermally processed foods, including coffee, cocoa, and roasted nuts.[1] Its formation is primarily attributed to the Maillard reaction, which occurs during processes like roasting. The accurate quantification of this pyrazine (B50134) derivative is essential for quality control, flavor profile optimization, and research into aroma generation in the food and beverage industry.
Stable Isotope Dilution Analysis (SIDA) is the most reliable method for quantifying volatile and semi-volatile compounds in complex food matrices.[2] This technique involves the addition of a known amount of a stable isotope-labeled version of the target analyte, in this case, 2,3-Diethyl-5-methylpyrazine-¹³C₂, to the sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, highly accurate and precise quantification can be achieved, irrespective of sample matrix effects or analyte recovery rates.
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of 2,3-diethyl-5-methylpyrazine in various food matrices. This data has been compiled from multiple studies and provides a reference for expected concentration ranges and analytical performance.
| Parameter | Food Matrix | Value | Method | Reference |
| Concentration | Coffee (roasted) | 82.1 - 211.6 mg/kg (total alkylpyrazines) | SIDA-GC-MS | [2] |
| Cocoa Beans (roasted) | 142 - 698 µ g/100g (total pyrazines) | GC | [3] | |
| Soy Sauce Aroma Type Baijiu | 1.1 - 15.5 µg/L | UPLC-MS/MS | [4] | |
| Limit of Detection (LOD) | Soy Sauce Aroma Type Baijiu | 0.2 µg/L | UPLC-MS/MS | [4] |
| Limit of Quantification (LOQ) | Soy Sauce Aroma Type Baijiu | 0.7 µg/L | UPLC-MS/MS | [4] |
| Recovery | Soy Sauce Aroma Type Baijiu | 85.7 - 105.3% | UPLC-MS/MS | [4] |
Experimental Protocols
This section provides detailed protocols for the quantification of 2,3-diethyl-5-methylpyrazine in solid food matrices (e.g., coffee, cocoa, roasted nuts) using Stable Isotope Dilution Analysis with 2,3-Diethyl-5-methylpyrazine-¹³C₂ as the internal standard.
Protocol 1: Sample Preparation and Extraction
This protocol is adapted from methodologies for pyrazine analysis in coffee and other solid food matrices.[2]
Materials:
-
Homogenizer (e.g., coffee grinder, analytical mill)
-
Analytical balance
-
50 mL screw-cap centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ solution of known concentration in a suitable solvent (e.g., methanol (B129727) or dichloromethane)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass Pasteur pipettes and bulbs
-
2 mL autosampler vials with inserts and caps
Procedure:
-
Sample Homogenization: Grind the solid food sample (e.g., roasted coffee beans, cocoa nibs, or roasted nuts) to a fine, uniform powder.
-
Sample Weighing: Accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard solution to the sample. The amount of internal standard added should be chosen to yield a peak area ratio of analyte to internal standard close to 1.
-
Solvent Addition: Add 10 mL of dichloromethane to the centrifuge tube.
-
Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material from the solvent extract.
-
Extract Collection: Carefully transfer the dichloromethane supernatant to a clean glass tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Concentration (Optional): If necessary, the extract can be carefully concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer to Vial: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Analysis
The following GC-MS parameters are a general guideline and should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: Increase to 180 °C at a rate of 5 °C/min
-
Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,3-Diethyl-5-methylpyrazine | 150 | 135, 122 |
| 2,3-Diethyl-5-methylpyrazine-¹³C₂ | 152 | 137, 124 |
Note: The exact m/z values for the labeled standard may vary depending on the position of the ¹³C labels. These should be confirmed by analyzing the standard solution.
Protocol 3: Data Analysis and Quantification
The concentration of 2,3-diethyl-5-methylpyrazine in the sample is calculated using the following formula:
Concentration (µg/g) = (Area_analyte / Area_IS) * (Mass_IS / Mass_sample) * RF
Where:
-
Area_analyte: Peak area of the quantifier ion for the native 2,3-diethyl-5-methylpyrazine.
-
Area_IS: Peak area of the quantifier ion for the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard.
-
Mass_IS: Mass (in µg) of the internal standard added to the sample.
-
Mass_sample: Mass (in g) of the sample analyzed.
-
RF: Response Factor. For SIDA, the response factor is theoretically 1. However, it is good practice to determine the response factor by analyzing a standard solution containing known concentrations of both the native analyte and the labeled internal standard.
Visualizations
The following diagrams illustrate the key workflows and principles described in these application notes.
Caption: Workflow for the quantification of 2,3-diethyl-5-methylpyrazine using SIDA.
Caption: Simplified pathway of pyrazine formation during the Maillard reaction.
References
Application Note: Quantification of Pyrazines in Coffee using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the desirable aroma of roasted coffee.[1][2][3] Formed primarily through Maillard reactions during the roasting process, these compounds provide nutty, roasted, earthy, and cocoa-like notes that are characteristic of a rich coffee flavor.[1][4] The concentration and composition of pyrazines can vary depending on the coffee bean variety, roasting conditions, and preparation method.[4][5][6] Accurate quantification of these volatile compounds is crucial for quality control, product development, and research into the chemical basis of coffee aroma.
This application note details a robust and accurate method for the quantification of key pyrazines in coffee samples using stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).[7][8][9] Isotope dilution is considered the gold standard for quantitative analysis as the use of stable isotope-labeled internal standards effectively compensates for analyte loss during sample preparation and variations in instrument response, leading to high precision and accuracy.[10][11]
Principle of Isotope Dilution Analysis
Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).[11] Because the internal standard and the analyte behave identically during extraction, derivatization, and chromatography, any losses or variations will affect both equally.[11] The analyte concentration is then determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard.[11]
Experimental Protocols
This section provides a detailed methodology for the quantification of pyrazines in roasted coffee beans.
Reagents and Materials
-
Coffee Beans: Roasted whole bean or ground coffee.
-
Solvents: Dichloromethane (B109758) (DCM), HPLC grade; Water, ultrapure.
-
Standards:
-
Native pyrazine (B50134) standards (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine (B92225), 2-ethylpyrazine, 2-ethyl-5-methylpyrazine, 2,3,5-trimethylpyrazine). Purity ≥98%.
-
Isotopically labeled internal standards (e.g., [²H₃]-2-methylpyrazine, [²H₆]-2,5-dimethylpyrazine). Isotopic purity ≥98%.
-
-
Glassware: Volumetric flasks, vials with PTFE-lined septa, syringes.
Sample Preparation (Liquid-Liquid Extraction)
-
Grinding: If using whole beans, grind the coffee to a consistent particle size.
-
Extraction:
-
Weigh 5 g of ground coffee into a 50 mL centrifuge tube.
-
Add a known concentration of the isotopically labeled internal standard solution.
-
Add 20 mL of ultrapure water. Studies have shown water to be a superior extraction solvent for pyrazines compared to dichloromethane.[7][8][9]
-
Vortex the mixture for 1 minute.
-
Place the tube in a sonicator bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the aqueous supernatant.
-
Perform a liquid-liquid extraction by adding 10 mL of dichloromethane to the supernatant.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Carefully collect the organic (bottom) layer containing the pyrazines.
-
Repeat the extraction of the aqueous phase with another 10 mL of dichloromethane and combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: Transfer the final extract to a GC-MS vial for analysis.
Calibration Standards
-
Prepare a stock solution containing a mixture of the native pyrazine standards in dichloromethane at a concentration of 100 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of pyrazines in the coffee samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Spike each calibration standard with the same concentration of the isotopically labeled internal standard solution as used for the samples.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for each native pyrazine and its corresponding labeled internal standard.
-
Data Presentation
The following table summarizes the typical concentrations of some of the most abundant pyrazines found in roasted coffee, as reported in the literature.
| Pyrazine | Typical Concentration Range (mg/kg) in Roasted Coffee | Aroma Contribution |
| 2-Methylpyrazine | 10 - 50 | Nutty, roasted |
| 2,5-Dimethylpyrazine | 5 - 30 | Roasted, nutty, cocoa |
| 2,6-Dimethylpyrazine | 5 - 25 | Roasted, nutty |
| 2-Ethylpyrazine | 1 - 10 | Earthy, roasted |
| 2-Ethyl-5-methylpyrazine | 1 - 8 | Nutty, roasted |
| 2,3,5-Trimethylpyrazine | 1 - 15 | Roasted, nutty |
| 2,3-Dimethylpyrazine | < 5 | Nutty, roasted |
| 2-Ethyl-3,5-dimethylpyrazine | < 5 | Earthy, nutty |
Note: Concentrations can vary significantly based on coffee origin, roast degree, and brewing method.[7][8][9] The most abundant alkylpyrazine is often 2-methylpyrazine, followed by 2,6-dimethylpyrazine and 2,5-dimethylpyrazine.[7][8]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of pyrazines in coffee using isotope dilution GC-MS.
Caption: Workflow for Pyrazine Quantification in Coffee.
Conclusion
The described Stable Isotope Dilution Analysis (SIDA) method coupled with GC-MS provides a highly reliable and accurate approach for the quantification of key pyrazines in coffee. The use of isotopically labeled internal standards is critical for achieving the necessary precision to discern subtle differences in pyrazine profiles between different coffee samples. This methodology is well-suited for quality control in the coffee industry, as well as for research applications aimed at understanding the impact of various factors on the final aroma profile of coffee.
References
- 1. coffeebasicspro.com [coffeebasicspro.com]
- 2. benchchem.com [benchchem.com]
- 3. freshcup.com [freshcup.com]
- 4. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,3-Diethyl-5-methylpyrazine-¹³C₂ in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as a metabolic tracer. This isotopically labeled compound serves as a powerful tool for elucidating the metabolic fate of pyrazine (B50134) derivatives, which are prevalent in food, flavorings, and pharmaceutical compounds. The following sections detail the potential applications, hypothetical metabolic pathways, and standardized experimental protocols for conducting tracer studies using this molecule.
Introduction to 2,3-Diethyl-5-methylpyrazine and its Isotopic Labeling
2,3-Diethyl-5-methylpyrazine is a substituted pyrazine, a class of aromatic heterocyclic compounds known for their distinct aromas and flavors in various food products.[1] These compounds and their metabolites can influence biological systems, making them a subject of interest in toxicology and pharmacology. The stable isotope-labeled version, 2,3-Diethyl-5-methylpyrazine-¹³C₂, is a valuable tracer for metabolic studies.[2] The ¹³C label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification in biological matrices.[2]
Applications in Metabolic Research
The use of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in metabolic tracer studies can provide critical insights into several areas:
-
Pharmacokinetics and Drug Metabolism: For pharmaceutical candidates containing a pyrazine moiety, this tracer can be used to study absorption, distribution, metabolism, and excretion (ADME).
-
Food Science and Nutrition: To understand the metabolic fate of dietary pyrazines and their potential impact on human health.
-
Toxicology: To investigate the biotransformation of pyrazines into potentially reactive metabolites.
-
Biomarker Discovery: To identify and validate biomarkers of exposure to specific foods or environmental compounds.
Hypothetical Metabolic Pathways
While specific metabolic data for 2,3-Diethyl-5-methylpyrazine is limited, the metabolism of other alkylpyrazines suggests several potential biotransformation pathways.[3][4] The primary routes of metabolism are expected to involve oxidation of the alkyl side chains and the pyrazine ring.
A key initial step in the aerobic degradation of alkylated pyrazines is often the hydroxylation of the pyrazine ring.[3] For instance, the metabolism of 2,3,5-trimethylpyrazine (B81540) in humans leads to the formation of corresponding carboxylic acid derivatives which are then excreted in the urine.[4]
Below is a diagram illustrating the hypothetical metabolic pathway of 2,3-Diethyl-5-methylpyrazine.
Caption: Hypothetical metabolic pathway of 2,3-Diethyl-5-methylpyrazine.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo metabolic tracer studies using 2,3-Diethyl-5-methylpyrazine-¹³C₂.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to investigate the phase I metabolism of the tracer.
Experimental Workflow:
References
Troubleshooting & Optimization
troubleshooting 2,3-Diethyl-5-methylpyrazine-13C2 signal intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Diethyl-5-methylpyrazine-13C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of the pyrazine (B50134) derivative, 2,3-Diethyl-5-methylpyrazine. Its primary application is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled analyte.[2][3][4]
Q2: I am observing low or no signal for my this compound internal standard. What are the potential causes?
Several factors can contribute to low or no signal intensity for your internal standard. These can be broadly categorized as issues with sample preparation, instrument parameters, or the integrity of the standard itself. Specific causes can include:
-
Improper Storage: Degradation of the compound due to incorrect storage conditions.
-
Incorrect Concentration: Errors in the preparation of the internal standard stock or working solutions.
-
Sample Matrix Effects: Interference from other components in the sample matrix can suppress the ionization of the internal standard in the mass spectrometer.[2]
-
Suboptimal GC-MS Parameters: An unoptimized gas chromatography method (e.g., injector temperature, oven temperature program, carrier gas flow rate) or mass spectrometry settings (e.g., ion source temperature, ionization energy) can lead to poor signal.[5][6][7]
-
Co-elution: Another compound from the matrix may be co-eluting with the internal standard, causing ion suppression.[5]
-
Instrument Contamination: A contaminated ion source or mass analyzer can lead to a general loss of sensitivity.[8]
Q3: Can the use of a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?
While stable isotope-labeled internal standards are the preferred choice for minimizing matrix effects, they may not eliminate them entirely.[2][9] Although the labeled and unlabeled compounds have nearly identical chemical and physical properties, slight differences in chromatographic retention time can sometimes occur.[2][9] If the internal standard and the analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[2]
Q4: What are the ideal storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10] For long-term storage, refrigeration is often recommended, but always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with the signal intensity of this compound.
Problem: Low or No Signal Intensity
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity.
Step 1: Verify the Integrity and Preparation of the Standard
| Potential Cause | Recommended Action |
| Degradation of Standard | Prepare a fresh stock solution from the original neat material. Compare the signal with the old solution. |
| Incorrect Dilution | Recalculate and prepare new serial dilutions. Ensure all volumetric glassware is properly calibrated. |
| Contaminated Solvent | Use a fresh, high-purity solvent to prepare a new standard solution. |
Step 2: Assess Instrument Performance
| Potential Cause | Recommended Action |
| System Contamination | Check for leaks and background noise using a manual tune.[7] If necessary, clean the ion source, and inspect the quadrupole and detector. |
| Loss of Sensitivity | Run a system suitability test with a known standard to verify instrument performance. |
| Incorrect Instrument Setup | Verify that the correct tune file is loaded and that the mass spectrometer is calibrated. |
Step 3: Evaluate and Optimize the Analytical Method
| Potential Cause | Recommended Action |
| Suboptimal GC Parameters | Optimize the injector temperature, oven temperature program (initial temperature, ramp rates, and final hold time), and carrier gas flow rate to ensure proper volatilization and chromatographic separation.[5][6] |
| Suboptimal MS Parameters | Optimize the ion source temperature and electron energy (typically 70 eV for EI).[11][12] If using Selected Ion Monitoring (SIM), ensure the correct m/z values are being monitored for the ¹³C-labeled standard. |
| Matrix Effects/Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) to remove interfering compounds.[5] |
| Co-elution | Adjust the GC temperature program to better separate the internal standard from interfering peaks.[5] If separation is not possible, select a different, unique fragment ion for quantification in SIM mode. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at the recommended temperature.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
This working solution can be used to spike samples and calibration standards.
-
Protocol 2: Generic GC-MS Method for Pyrazine Analysis
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and sample matrix.
Caption: A high-level overview of the GC-MS experimental workflow.
GC Parameters
| Parameter | Setting |
| GC Column | Mid-polar to polar capillary column (e.g., DB-WAX, SUPELCOWAX 10)[5][11] |
| Injector Temperature | 230-250 °C[6][13] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6][13] |
| Oven Program | Initial: 40-50 °C, hold for 2-5 min. Ramp: 3-5 °C/min to 230-250 °C.[6] |
MS Parameters
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI)[12] |
| Electron Energy | 70 eV[11] |
| Ion Source Temperature | 230 °C[6][11] |
| Quadrupole Temperature | 150 °C[6] |
| Acquisition Mode | Full Scan (for initial identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Monitored Ions (SIM) | Select characteristic fragment ions for both the analyte and the ¹³C-labeled internal standard. The molecular ion for 2,3-Diethyl-5-methylpyrazine is m/z 150.22.[14] The ¹³C2-labeled standard will have a molecular ion at m/z 152.22. |
Data Presentation
Table 1: Example GC Oven Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 40 | 2.0 |
| Ramp 1 | 5 | 120 | 0.0 |
| Ramp 2 | 7 | 230 | 10.0 |
This is an example program and should be optimized for your specific application.[11]
Table 2: Common Fragment Ions for 2,3-Diethyl-5-methylpyrazine (m/z)
| Molecular Ion (M+) | Key Fragment Ions |
| 150 | 135, 122, 107, 94, 79, 66, 53 |
Note: The mass spectrum for the ¹³C2-labeled standard will show a shift of +2 amu for the molecular ion and fragments containing the ¹³C atoms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
Technical Support Center: Analysis of 2,3-Diethyl-5-methylpyrazine-13C2 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 2,3-Diethyl-5-methylpyrazine-¹³C₂ in our LC-MS analysis?
A1: 2,3-Diethyl-5-methylpyrazine-¹³C₂ is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, 2,3-Diethyl-5-methylpyrazine. The key difference is its increased mass due to the ¹³C isotopes. In LC-MS, the SIL internal standard is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains consistent even if the absolute signal intensity fluctuates.
Q2: We are observing significant signal suppression for both our analyte and the ¹³C₂-internal standard. What are the likely causes?
A2: Signal suppression in LC-MS is a common manifestation of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and internal standard. For a flavor compound like 2,3-Diethyl-5-methylpyrazine, which is often analyzed in complex matrices such as food and beverages, common causes of ion suppression include:
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High concentrations of sugars, salts, or other non-volatile components: These can alter the droplet formation and solvent evaporation in the ion source.
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Co-eluting matrix components: Other flavor compounds, lipids, or pigments can compete for ionization, reducing the efficiency for your analyte.
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Mobile phase additives: High concentrations of ion-pairing agents or buffers can also lead to suppression.
Q3: Can the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard fully compensate for all types of matrix effects?
A3: While SIL internal standards are the gold standard for compensating for matrix effects, their effectiveness depends on the degree of co-elution with the analyte. Since 2,3-Diethyl-5-methylpyrazine-¹³C₂ has virtually identical chromatographic behavior to its unlabeled counterpart, it can very effectively compensate for ion suppression or enhancement that occurs at the same retention time. However, if the matrix effect is highly variable across the chromatographic peak, or if there is a slight chromatographic shift between the analyte and the internal standard (though unlikely for ¹³C isotopes), minor inaccuracies could still occur.
Q4: We are analyzing 2,3-Diethyl-5-methylpyrazine in a new food matrix and are unsure if matrix effects are significant. How can we assess this?
A4: A standard method to evaluate matrix effects is the post-extraction spike experiment. This involves comparing the signal response of the analyte in a pure solvent solution to its response in a blank matrix extract that has been spiked with the analyte at the same concentration. The matrix effect can be quantified as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. Assess if the signal-to-noise ratio improves. |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature for 2,3-Diethyl-5-methylpyrazine. |
| Inefficient Extraction | Evaluate your sample preparation method. Consider using a more selective technique like Solid-Phase Extraction (SPE) to remove interfering compounds. |
| Analyte Adsorption | 2,3-Diethyl-5-methylpyrazine may interact with active sites in the LC system. Use an inert column and ensure all tubing and fittings are appropriate. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to ensure more consistent removal of matrix components across different samples. |
| Internal Standard Addition Error | Verify the concentration of your 2,3-Diethyl-5-methylpyrazine-¹³C₂ stock solution and ensure precise and consistent addition to all samples. |
| Sample Degradation | Investigate the stability of 2,3-Diethyl-5-methylpyrazine in the sample matrix and extracted samples. |
Data Presentation: Quantifying Matrix Effects
The following table provides hypothetical yet representative data on the matrix effect for 2,3-Diethyl-5-methylpyrazine in various food and beverage matrices. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%.
| Matrix | Sample Preparation | Matrix Effect (%) | Interpretation |
| Coffee (brewed) | Dilute and Shoot | 65% | Significant Ion Suppression |
| Roasted Peanuts | QuEChERS | 80% | Moderate Ion Suppression |
| Beer | Direct Injection | 75% | Moderate Ion Suppression |
| Chinese Baijiu | Direct Injection | 95% | Minimal Matrix Effect[1] |
| Coffee (brewed) | SPE Cleanup | 92% | Minimal Ion Suppression |
| Roasted Peanuts | LLE | 90% | Minimal Ion Suppression |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for 2,3-Diethyl-5-methylpyrazine in a specific matrix.
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of 2,3-Diethyl-5-methylpyrazine using your established sample preparation protocol.
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solvent): Spike a known amount of 2,3-Diethyl-5-methylpyrazine standard into a clean solvent (e.g., the initial mobile phase).
-
Set B (Analyte in Matrix Extract): Spike the same amount of 2,3-Diethyl-5-methylpyrazine standard into the blank matrix extract.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Protocol 2: UPLC-MS/MS Analysis of 2,3-Diethyl-5-methylpyrazine in a Liquid Matrix (e.g., Baijiu)
This protocol is adapted from a published method for the analysis of pyrazines in Baijiu.[1]
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Column: BEH C18 (100 × 2.1 mm, 1.7 µm).[1]
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to resolve 2,3-Diethyl-5-methylpyrazine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL[1]
MS/MS Conditions (Positive ESI Mode):
-
Precursor Ion (m/z): 151.12
-
Product Ions (m/z): To be optimized, but a likely transition would involve the loss of an ethyl group.
-
Collision Energy and Cone Voltage: These parameters should be optimized for maximum signal intensity for 2,3-Diethyl-5-methylpyrazine and its ¹³C₂-labeled internal standard.
Visualizations
References
Technical Support Center: Optimizing 2,3-Diethyl-5-methylpyrazine-¹³C₂ Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Diethyl-5-methylpyrazine-¹³C₂ and what are its primary applications?
A1: 2,3-Diethyl-5-methylpyrazine-¹³C₂ is a stable isotope-labeled (SIL) version of 2,3-Diethyl-5-methylpyrazine. The ¹²C atoms in the two ethyl groups have been replaced with ¹³C isotopes. Its primary application is as an internal standard (IS) in quantitative analysis, particularly in mass spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It is used to improve the accuracy and precision of quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[2]
Q2: What are the ideal characteristics of a stable isotope-labeled internal standard like 2,3-Diethyl-5-methylpyrazine-¹³C₂?
A2: An ideal SIL internal standard should:
-
Be chemically identical to the analyte of interest.
-
Have a sufficient mass difference from the analyte to avoid spectral overlap (a difference of at least 3 mass units is generally recommended for small molecules).[1]
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.
-
Co-elute chromatographically with the analyte to effectively compensate for matrix effects.
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Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.[3]
Q3: How do I choose the optimal concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂ for my assay?
A3: The optimal concentration of the internal standard is critical for achieving a linear and accurate calibration curve. A general guideline is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the samples.[2] For a wide calibration range, a concentration in the mid-range of the curve is often a good starting point. The ideal concentration should be empirically determined during method development and validation.
Q4: Can the concentration of the internal standard affect the linearity of my calibration curve?
A4: Yes, the concentration of the internal standard can significantly impact the linearity of the calibration curve. If the molar ratio between the internal standard and the analyte is too high or too low, it can lead to non-linearity.[1] This is because the small natural abundance of stable isotopes in the analyte or the residual unlabeled analyte in the SIL standard can become significant at the extremes of the calibration range, causing interference.
Q5: What are matrix effects and how does 2,3-Diethyl-5-methylpyrazine-¹³C₂ help mitigate them?
A5: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. Because 2,3-Diethyl-5-methylpyrazine-¹³C₂ is chemically identical to the unlabeled analyte, it is assumed to experience the same matrix effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate results.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
Symptoms:
-
The correlation coefficient (r²) of the calibration curve is below the acceptable limit (typically < 0.99).
-
The back-calculated concentrations of the calibration standards deviate significantly from their nominal values.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Internal Standard Concentration | Optimize the concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂. A good starting point is a concentration in the middle of the calibration range. Prepare and analyze calibration curves with different IS concentrations to find the optimal one. |
| Cross-Signal Contribution | Ensure that the mass spectrometer is resolving the analyte and internal standard signals adequately. Check for isotopic overlap from the analyte to the internal standard channel, especially at high analyte concentrations. If necessary, choose different precursor/product ion transitions.[1] |
| Detector Saturation | If the signal intensity of the analyte or internal standard is too high, it can lead to detector saturation and non-linearity. Dilute the samples or adjust the instrument settings to reduce the signal intensity. |
| Issues with Stock Solutions | Re-prepare the stock solutions for the analyte and internal standard to rule out degradation or preparation errors. |
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
The peak area of 2,3-Diethyl-5-methylpyrazine-¹³C₂ is inconsistent across samples, quality controls, and calibration standards.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the internal standard is added accurately and consistently to all samples at the beginning of the sample preparation process. Use calibrated pipettes and vortex thoroughly after adding the IS. |
| Matrix Effects | While the SIL-IS is meant to compensate for matrix effects, extreme variations in the matrix between samples can still lead to variability. Optimize the sample cleanup procedure to remove more of the interfering matrix components. |
| Instrument Instability | Check for issues with the autosampler, injection port, or ion source of the GC-MS or LC-MS system. Perform instrument maintenance and calibration as needed. |
| Internal Standard Degradation | Verify the stability of 2,3-Diethyl-5-methylpyrazine-¹³C₂ in the sample matrix and under the storage conditions used. |
Issue 3: Chromatographic Co-elution Issues
Symptoms:
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The analyte and 2,3-Diethyl-5-methylpyrazine-¹³C₂ peaks are not baseline resolved.
-
Peak shape is poor (e.g., tailing or fronting).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Method | Optimize the GC or LC method parameters, including the column, mobile phase/carrier gas, temperature gradient/flow rate, to achieve better separation. |
| Active Sites in the GC System | For GC-MS, active sites in the injector liner or column can cause peak tailing. Use a deactivated liner and perform column conditioning.[4] |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[4] |
Quantitative Data Summary
The optimal concentration of 2,3-Diethyl-5-methylpyrazine-¹³C₂ is highly dependent on the specific analytical method, the expected concentration range of the analyte, and the sample matrix. The following table provides general recommendations for starting concentrations based on the analyte's expected concentration range.
Table 1: Recommended Starting Concentrations for 2,3-Diethyl-5-methylpyrazine-¹³C₂
| Expected Analyte Concentration Range | Recommended Internal Standard Concentration | Rationale |
| Low (e.g., 1-100 ng/mL) | 10 - 50 ng/mL | Provides a stable and detectable signal without overwhelming the low-level analyte signal. |
| Medium (e.g., 100-1000 ng/mL) | 250 - 500 ng/mL | A concentration in the mid-range of the calibration curve often provides the best linearity. |
| High (e.g., 1-10 µg/mL) | 2 - 5 µg/mL | Helps to avoid detector saturation at the high end of the curve while still providing a robust signal. |
Table 2: Example Calibration Curve Data and Acceptance Criteria
This table shows an example of an acceptable calibration curve for the quantification of 2,3-Diethyl-5-methylpyrazine using its ¹³C₂-labeled internal standard. The acceptance criteria are based on FDA guidelines for bioanalytical method validation.[5][6]
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 (LLOQ) | 15,234 | 1,510,876 | 0.0101 | 1.05 | 105.0 |
| 5 | 76,170 | 1,525,432 | 0.0499 | 4.98 | 99.6 |
| 20 | 305,880 | 1,518,901 | 0.2014 | 20.21 | 101.1 |
| 50 | 759,250 | 1,522,110 | 0.4988 | 49.75 | 99.5 |
| 100 | 1,515,430 | 1,515,430 | 1.0000 | 100.3 | 100.3 |
| 200 | 3,045,670 | 1,520,110 | 2.0036 | 198.9 | 99.5 |
| 500 (ULOQ) | 7,550,890 | 1,513,245 | 4.9898 | 501.2 | 100.2 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99[7]
-
Accuracy: Within ±15% of the nominal value for all standards, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[7]
-
At least 75% of the non-zero calibration standards must meet the accuracy criteria.[7]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of 2,3-Diethyl-5-methylpyrazine in a biological matrix (e.g., plasma).
Materials:
-
2,3-Diethyl-5-methylpyrazine reference standard
-
2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard
-
Blank biological matrix (e.g., plasma)
-
Methanol (B129727) or other suitable organic solvent
-
Calibrated pipettes and vials
Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the 2,3-Diethyl-5-methylpyrazine reference standard in methanol to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of 2,3-Diethyl-5-methylpyrazine-¹³C₂ (e.g., 1 mg/mL).
-
-
Prepare Working Solutions:
-
Prepare a series of working solutions of the analyte by serially diluting the primary stock solution with methanol to cover the desired calibration range.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 5 µg/mL) by diluting the IS primary stock solution.
-
-
Spike Calibration Standards and QCs:
-
To a set of tubes containing a fixed volume of the blank biological matrix (e.g., 95 µL), add a small volume (e.g., 5 µL) of the corresponding analyte working solution to achieve the final calibration concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner using separate stock solutions.
-
-
Add Internal Standard:
-
To each calibration standard and QC sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex each tube to ensure thorough mixing.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol describes a simple and common method for extracting the analyte and internal standard from a biological matrix prior to LC-MS analysis.
Materials:
-
Spiked plasma samples (from Protocol 1)
-
Cold acetonitrile
-
Microcentrifuge
-
Vials for LC-MS analysis
Procedure:
-
To 100 µL of each spiked plasma sample, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Visualizations
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
References
- 1. bioszeparacio.hu [bioszeparacio.hu]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. nalam.ca [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Cross-Contamination of ¹³C Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹³C isotopically labeled standards. Accurate correction for isotopic cross-contamination is critical for reliable quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination in the context of ¹³C standards?
A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard. For example, a "heavy" standard enriched with ¹³C may contain a small amount of its unlabeled, or "light," counterpart (¹²C).[1] This can also refer to the overlap of signals between the analyte and the internal standard due to the natural abundance of isotopes in elements within the molecules.[1][2]
Q2: What are the primary causes of isotopic cross-contamination?
A2: The main causes include:
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Incomplete Labeling: The chemical synthesis or biological process to incorporate the ¹³C isotope may not be 100% efficient, leaving some of the standard unlabeled.[1]
-
Contamination during Synthesis and Purification: The introduction of unlabeled ("light") material can occur during the manufacturing or purification of the isotopically labeled standard.[1]
-
Natural Isotopic Abundance: For molecules with a high molecular weight or those containing elements with multiple naturally occurring isotopes (like sulfur, chlorine, or bromine), the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice-versa.[1][2]
Q3: How can isotopic cross-contamination impact my experimental results?
A3: Isotopic cross-contamination can introduce significant errors in quantitative analyses.[1] Key issues include:
-
Inaccurate Quantification: The presence of the unlabeled analyte in the "heavy" standard can artificially increase the measured amount of the endogenous analyte, leading to an overestimation.[1] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing an underestimation.[1][2]
-
Non-linear Calibration Curves: This phenomenon can create non-linear calibration behavior, which may bias quantitative results.[2]
Q4: I've performed a correction, but some of my abundance values are negative. What does this indicate and how should I address it?
A4: Negative abundance values after correction are a common issue that can arise from several factors, including low signal intensity or missing peaks. If the signal for a particular isotopologue is very low, measurement noise can lead to a negative value after correction. It is also important to verify that the correct molecular formula was used for the correction calculation.[3]
Q5: How does an incorrect molecular formula affect the ¹³C correction?
A5: The correction algorithms rely on the precise elemental composition to calculate the theoretical natural isotope distribution.[3][4] If the molecular formula is incorrect (e.g., missing atoms from a derivatizing agent), the calculated natural abundance will be wrong, leading to inaccurate correction of your measured data.[3]
Troubleshooting Guide
Issue 1: Unexpectedly high background signal for the "light" analyte in blank samples spiked only with the "heavy" internal standard.
-
Possible Cause: The "heavy" internal standard is contaminated with the unlabeled analyte.[1]
-
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a high-concentration solution of the "heavy" internal standard in a clean solvent (without the analyte) and acquire a high-resolution mass spectrum.[1]
-
Examine the Isotopic Profile: Look for a signal at the mass-to-charge ratio (m/z) of the monoisotopic "light" analyte. The presence of a peak at this m/z indicates contamination.[1]
-
Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[1]
-
Issue 2: Calibration curve is non-linear, especially at high analyte concentrations.
-
Possible Cause: Isotopic overlap between the analyte and the internal standard. The M+n peaks of a high-concentration analyte can contribute to the signal of the monoisotopic peak of the internal standard.[1]
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration.[1]
-
Check for Overlap: Determine if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[1]
-
Use a Non-Linear Fit: Employ a non-linear calibration function that can account for this bidirectional interference.[2]
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of a ¹³C-Labeled Standard
This protocol details the steps to determine the level of unlabeled ("light") contamination in a "heavy" ¹³C-labeled standard using high-resolution mass spectrometry.[1]
1. Standard Preparation:
- Prepare a stock solution of the "heavy" labeled standard at a concentration of 1 mg/mL in a high-purity solvent appropriate for your analysis.
- Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[1]
2. Mass Spectrometry Analysis:
- Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[1]
- Acquire data in full scan mode over a mass range that encompasses both the "light" and "heavy" species.[1]
- Ensure the mass resolution is sufficient to clearly distinguish between the different isotopic peaks.[1]
3. Data Analysis:
- Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[1]
- Calculate the peak area for both the "light" contaminant and the "heavy" standard.
- Determine the percentage of contamination using the following formula: % Contamination = (Peak Area of Light Analyte / (Peak Area of Light Analyte + Peak Area of Heavy Standard)) * 100
Protocol 2: Correction of Mass Isotopomer Distributions for Natural Isotope Abundance
This protocol outlines the general workflow for correcting raw mass isotopomer distribution data for the contribution of naturally occurring isotopes.[4]
1. Sample Preparation and Mass Spectrometry Analysis:
- Prepare your samples as required for your specific workflow. For stable isotope tracing experiments, include both unlabeled (natural abundance) and labeled samples.[3]
- If required for GC-MS analysis, derivatize the metabolites.[4]
- Analyze the samples using a mass spectrometer to acquire the raw mass isotopomer distributions for your analytes of interest.[4]
2. Data Extraction:
- For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[4]
- Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the total intensity of all isotopologues for that metabolite. This provides the measured Mass Isotopomer Distribution (MID).[4]
3. Correction Using a Matrix-Based Method:
- Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.[4]
- Construct the Correction Matrix: Use a computational tool or software package (e.g., IsoCor, IsoCorrectoR, AccuCor) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all relevant isotopes.[4]
- Apply the Correction: The software will use the correction matrix to mathematically adjust the measured MID, removing the contribution from naturally occurring isotopes. The output will be the corrected MID, which represents the true isotopic enrichment from your tracer.[4]
Data Presentation
Table 1: Example of Isotopic Purity Assessment of a ¹³C-Labeled Standard
| Standard Lot | Concentration (µg/mL) | Peak Area ("Light" Analyte) | Peak Area ("Heavy" Standard) | % Contamination |
| Lot A | 10 | 15,000 | 1,485,000 | 1.0% |
| Lot B | 10 | 30,000 | 1,470,000 | 2.0% |
Table 2: Comparison of Measured vs. Corrected Mass Isotopomer Distributions (MID)
| Mass Isotopologue | Measured MID (Fractional Abundance) | Corrected MID (Fractional Abundance) |
| M+0 | 0.50 | 0.45 |
| M+1 | 0.35 | 0.38 |
| M+2 | 0.15 | 0.17 |
Visualizations
Caption: Workflow for assessing the isotopic purity of a labeled standard.
Caption: Logical relationship for correcting measured signals for cross-contamination.
References
Technical Support Center: GC Analysis of 2,3-Diethyl-5-methylpyrazine-13C2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape with 2,3-Diethyl-5-methylpyrazine-13C2 in their Gas Chromatography (GC) experiments.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in gas chromatography, such as tailing, fronting, or broadening, can significantly impact resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar, nitrogen-containing compounds like pyrazines. It is often caused by unwanted interactions between the analyte and active sites within the GC system.
Potential Causes & Solutions:
-
Active Sites in the Inlet: The liner, particularly any glass wool, and metal surfaces in the injector can have active silanol (B1196071) groups that interact with the basic nitrogen atoms of the pyrazine (B50134).
-
Column Contamination or Degradation: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. The stationary phase itself can also degrade over time.
-
Solution: Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to tailing for all peaks.
-
Solution: Ensure the column is cut cleanly and squarely. Consult your GC manufacturer's instructions for the correct installation depth.
-
-
Inappropriate Column Phase: Using a non-polar column for a polar compound can lead to poor peak shape.
-
Solution: Use a polar stationary phase, such as a WAX column (polyethylene glycol), which is well-suited for analyzing polar compounds like pyrazines.[5]
-
Q2: I am observing peak fronting for this compound. What does this indicate?
Peak fronting, an asymmetry where the front part of the peak is sloped, is typically less common than tailing for this type of compound but can occur.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, causing some analyte molecules to travel ahead of the main band.
-
Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio.
-
-
Incompatibility of Sample Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can affect how the sample is focused on the column.
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
-
Q3: What GC parameters should I use for a good starting method for this compound?
The following table outlines typical starting parameters that promote good peak shape versus conditions that often lead to poor peak shape.
| Parameter | Condition for Good Peak Shape | Condition Leading to Poor Peak Shape | Rationale |
| GC Column | Polar (e.g., DB-WAX, HP-INNOWax) | Non-Polar (e.g., DB-5ms) | Polar columns provide better interaction and separation for polar analytes like pyrazines, resulting in more symmetrical peaks.[5] |
| Inlet Liner | Deactivated, Single Taper w/ Wool | Non-Deactivated or Contaminated | Deactivated liners minimize active sites that cause peak tailing.[1][2][3] |
| Injection Volume | 1 µL (or less) | > 2 µL | Lower injection volumes prevent column overload, which can cause peak fronting. |
| Inlet Temperature | 250 °C | Too low (<200 °C) or Too high (>300°C) | The temperature must be high enough for efficient vaporization but not so high as to cause analyte degradation.[6] |
| Oven Program | Start ~40-60°C, ramp 10°C/min | Isothermal at a high temperature | A temperature program improves the separation of compounds with different boiling points and helps focus peaks at the start of the run. |
| Carrier Gas | Helium or Hydrogen | - | - |
| Flow Rate | 1-2 mL/min (constant flow) | Fluctuating or incorrect flow | A stable and optimal flow rate ensures efficient transfer of the analyte through the column. |
Experimental Protocols
Protocol 1: GC Column Conditioning
Properly conditioning a new GC column is crucial for removing contaminants and ensuring a stable baseline.
-
Installation: Install the column in the GC inlet, but do not connect it to the detector.
-
Purge: Set the initial oven temperature to ambient (e.g., 40°C) and purge the column with carrier gas for at least 15-30 minutes to remove any oxygen.[7][8][9]
-
Heating Program: While maintaining carrier gas flow, ramp the oven temperature at about 10-20°C/min to the conditioning temperature. This is typically 20°C above the highest temperature you will use in your analytical method, but should not exceed the column's maximum isothermal temperature limit.[9]
-
Hold: Hold at the conditioning temperature for 1-2 hours. For polar and thick-film columns, a longer conditioning time may be necessary.[8]
-
Cool Down & Connect: Cool the oven, then connect the column to the detector.
-
Equilibrate: Heat the oven to your initial method temperature and allow the baseline to stabilize before running samples.
Frequently Asked Questions (FAQs)
Q: Does the 13C2 isotopic label on 2,3-Diethyl-5-methylpyrazine affect its peak shape?
A: It is unlikely that the 13C2 label is the direct cause of poor peak shape. While deuterium (B1214612) (2H) labeling can sometimes cause a slight shift in retention time due to isotopic effects, 13C labeling generally does not significantly alter the chromatographic behavior or physicochemical properties of a molecule in a way that would inherently lead to peak tailing or fronting.[10][11][12][13] The troubleshooting should focus on the general causes of poor peak shape for pyrazine compounds.
Q: How often should I replace my inlet liner?
A: This depends on the cleanliness of your samples. For complex matrices, you may need to replace the liner daily. For clean samples, it may last for hundreds of injections. A good practice is to monitor peak shape and response. When you see peak tailing or a drop in signal for your active compounds, it is time to change the liner.
Q: Can I clean and reuse my inlet liners?
A: While it is possible to clean liners with solvents, it can be a risky practice. Cleaning may not effectively remove all active sites, and mechanical scrubbing can create scratches that introduce new activity.[1] For critical analyses, using a new, pre-deactivated liner is always the most reliable option.
Visualizations
References
- 1. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. agilent.com [agilent.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Condition a New Capillary GC Column [restek.com]
- 9. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 10. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 2,3-Diethyl-5-methylpyrazine-13C2 Carryover
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing carryover of 2,3-Diethyl-5-methylpyrazine-13C2 in their autosampler systems. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause carryover?
This compound is a stable, isotopically labeled version of 2,3-Diethyl-5-methylpyrazine, a volatile organic compound found in various foods and used as a flavoring agent.[1][2][3] Its chemical properties, such as being a clear, light yellow liquid, contribute to its potential for carryover.[1] Carryover occurs when remnants of a sample from a previous injection appear in a subsequent analysis, leading to inaccurate quantification. This can be particularly problematic when analyzing for trace levels of this compound. The labeled version is often used as an internal standard in quantitative analysis.[4]
Q2: What are the most common causes of autosampler carryover for a compound like this compound?
The most common causes of autosampler carryover can be broadly categorized into hardware issues and methodological flaws. These include:
-
Adsorption: The compound can adsorb onto surfaces within the flow path, such as the needle, rotor seals, and sample loops.[5][6]
-
Contaminated Syringe/Needle: Both internal and external surfaces of the syringe or needle can retain the sample.[7]
-
Worn or Damaged Parts: Worn injector port seals, scratched needles, or damaged valves can create areas where the sample can be trapped and slowly released in subsequent runs.[8]
-
Improper Wash Solvents: The wash solvent may not be effective at solubilizing and removing all traces of this compound from the autosampler components.[9][10]
-
Insufficient Wash Volume or Time: The volume of the wash solvent or the duration of the wash cycle may be inadequate.[10][11]
-
Sample Matrix Effects: Complex sample matrices can sometimes coat the surfaces of the autosampler, trapping the analyte and leading to its slow release.
Troubleshooting Guides
If you are experiencing carryover with this compound, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Confirm and Classify the Carryover
First, confirm that the observed peaks are indeed from carryover. Inject a series of blank samples (the solvent used to dissolve your samples) immediately after a high-concentration sample.
-
Classic Carryover: If the peak size decreases with each subsequent blank injection, it is likely a classic case of carryover.[9]
-
Constant Contamination: If the peak size remains constant across multiple blank injections, the source is more likely a contaminated solvent, vial, or a persistent system contamination.[9]
Step 2: Optimize Wash Protocol
An inappropriate wash protocol is a frequent cause of carryover.
-
Solvent Selection: 2,3-Diethyl-5-methylpyrazine is a pyrazine (B50134) derivative.[3][12] A strong organic solvent is a good starting point for a wash solution. Consider a dual-solvent wash approach, using a combination of a strong organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution to remove a wider range of contaminants.[10] For stubborn carryover, a wash solvent with a different pH (e.g., containing a small amount of formic acid or ammonium (B1175870) hydroxide) can be effective.[5][6][9]
-
Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles.[10] For example, instead of a single 100 µL wash, try two or three 500 µL washes.
-
Pre- and Post-Injection Washes: Utilize both pre- and post-injection needle washes to clean the needle before it enters the sample and after the injection.[9][10]
Step 3: Inspect and Clean Autosampler Components
If optimizing the wash protocol does not resolve the issue, inspect the physical components of the autosampler.
-
Needle and Needle Seat: Visually inspect the needle for any signs of wear, scratches, or deposits. Clean the needle and needle seat according to the manufacturer's instructions. If they appear worn, replace them.[8]
-
Rotor Seal and Stator: The rotor seal in the injection valve is a common site for carryover.[8] If it is worn or scratched, it can trap and release the analyte. Replace the rotor seal if you suspect it is the cause.
-
Sample Loop: The sample loop can also be a source of carryover.[9] Flush the loop with a strong solvent or replace it if necessary.
Step 4: Methodological Adjustments
In some cases, adjustments to the analytical method can help mitigate carryover.
-
Injection Volume: If you are injecting a large volume of a highly concentrated sample, this can lead to backflash in the injector port, causing contamination.[13] Try reducing the injection volume.
-
Sample Dilution: If possible, dilute your samples to a lower concentration.
-
Run Order: When running a sequence of samples with varying concentrations, try to run the lower concentration samples before the higher concentration ones.[5][6] If a low concentration sample must follow a high one, insert a blank injection in between.[5][6]
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different wash solvents in reducing the carryover of this compound. This data is hypothetical and intended for guidance purposes. Actual results may vary depending on the instrument and specific experimental conditions.
| Wash Protocol | Number of Washes | Wash Volume (µL) | Average Carryover (%) |
| Methanol | 1 | 200 | 0.15% |
| Methanol | 3 | 200 | 0.08% |
| Acetonitrile | 1 | 200 | 0.12% |
| Acetonitrile | 3 | 200 | 0.05% |
| 50:50 Acetonitrile/Water | 3 | 500 | 0.02% |
| 50:50 Acetonitrile/Water with 0.1% Formic Acid | 3 | 500 | < 0.01% |
Detailed Experimental Protocols
Protocol 1: Standard Autosampler Wash Cycle
-
Fill the wash reservoir with HPLC-grade methanol.
-
Program the autosampler to perform one pre-injection and one post-injection wash.
-
Set the wash volume to 200 µL for each wash.
-
Run a high-concentration sample followed by three blank injections.
-
Analyze the blank injections for the presence of this compound.
Protocol 2: Aggressive Autosampler Wash Cycle
-
Prepare a wash solution of 50:50 (v/v) acetonitrile and water with 0.1% formic acid.
-
Fill the wash reservoir with the prepared solution.
-
Program the autosampler to perform three pre-injection and three post-injection washes.
-
Set the wash volume to 500 µL for each wash.
-
Run a high-concentration sample followed by three blank injections.
-
Analyze the blank injections for the presence of this compound.
Visual Troubleshooting Workflows
The following diagrams illustrate the troubleshooting workflow and potential sources of carryover.
Caption: Troubleshooting workflow for this compound carryover.
Caption: Potential sources of carryover within an autosampler system.
References
- 1. 2,3-Diethyl-5-methylpyrazine | 18138-04-0 [chemicalbook.com]
- 2. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 3. hmdb.ca [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. mastelf.com [mastelf.com]
- 11. waters.com [waters.com]
- 12. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Non-linear Calibration Curves with 13C Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using 13C internal standards in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: My calibration curve is non-linear, especially at higher concentrations, even though I'm using a 13C-labeled internal standard. What are the potential causes?
A1: Non-linearity in calibration curves, even with the use of a stable isotope-labeled internal standard, is a common observation in analytical methods like LC-MS/MS.[1][2] Several factors can contribute to this phenomenon:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response. This causes the calibration curve to bend at the upper end.[2]
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and/or the internal standard.[2][3] While a 13C internal standard is designed to co-elute and experience similar matrix effects as the analyte, this compensation may not be perfect, leading to a non-linear response.[2][3]
-
Isotopic Interference (Crosstalk): Naturally occurring isotopes of the analyte can contribute to the signal of the 13C internal standard, especially for analytes with high molecular weight or those containing elements with multiple common isotopes.[1] This "crosstalk" becomes more pronounced at high analyte-to-internal standard concentration ratios and can introduce non-linearity.[1]
-
Ionization Source Saturation: Similar to detector saturation, the ionization source itself can become saturated at high analyte concentrations, leading to a non-proportional response.
-
Formation of Dimers or Multimers: At high concentrations, the analyte may form dimers or other multimers, which are not detected at the same m/z as the monomeric analyte, causing a loss of signal and non-linearity.[1]
-
Inappropriate Regression Model: A linear regression model may not be the best fit for the data across a wide dynamic range.[4][5]
Q2: Is it acceptable to use a non-linear calibration curve for quantitation?
A2: Yes, it is acceptable to use a non-linear calibration curve for quantitation, provided that the chosen regression model accurately describes the relationship between concentration and response.[6] The method must be properly validated to demonstrate acceptable accuracy and precision across the entire range of the curve.[6][7] Regulatory guidelines generally permit the use of non-linear models when they are well-justified.[8]
Q3: What regression models can I use for a non-linear calibration curve?
A3: When a linear model is not appropriate, several other regression models can be applied. The choice of model should be justified by the data. Common alternatives include:
-
Quadratic (Second-Order Polynomial) Regression: This is a frequently used model for curves that exhibit a simple, continuous bend.[4][9] The equation is of the form y = ax² + bx + c.
-
Weighted Least Squares (WLS) Regression: This model is particularly useful when the variance of the measurements is not constant across the concentration range (heteroscedasticity), which is common in bioanalytical assays.[4][7] Common weighting factors include 1/x, 1/x², or 1/y².[4][9]
-
Log-Log Transformation: Applying a logarithmic transformation to both the concentration and the response can sometimes linearize the data.[4][5]
It is generally not recommended to use higher-order polynomial equations unless there is a strong justification.[4] The simplest model that adequately describes the data is often the best choice.[4]
Q4: How can I troubleshoot and potentially fix the non-linearity in my calibration curve?
A4: A systematic approach to troubleshooting can help identify and address the cause of non-linearity. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute Samples: Dilute the higher concentration standards and any samples that fall in the non-linear portion of the curve to bring them within the linear range of the detector.[2] 2. Optimize MS Parameters: Reduce the detector gain or shorten the dwell time to decrease signal intensity.[2] 3. Use a Less Abundant Transition: If multiple product ions are available, monitor a less intense one for the analyte at higher concentrations.[2] |
| Matrix Effects | 1. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] 2. Optimize Chromatography: Adjust the chromatographic conditions to better separate the analyte from co-eluting matrix components. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[10] |
| Isotopic Interference | 1. Monitor a Higher Mass Isotope of the Internal Standard: If possible, select a transition for the internal standard that is less likely to have interference from the analyte's natural isotopes.[2] 2. Lower the Internal Standard Concentration: Reducing the concentration of the 13C internal standard can minimize the relative contribution of the analyte's isotopic signal.[2] 3. Mathematical Correction: In some cases, algorithms can be applied to correct for the isotopic contribution.[2] |
| Inappropriate Regression Model | 1. Evaluate Residual Plots: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution of residuals around zero suggests a good fit, while a pattern (e.g., a U-shape) indicates an inappropriate model.[6][7] 2. Test Alternative Models: Fit the data with different regression models (e.g., quadratic, weighted least squares) and compare the goodness-of-fit using statistical parameters.[4][6] |
Troubleshooting and Experimental Workflow Diagrams
The following diagrams illustrate the troubleshooting logic for non-linear calibration curves and a general experimental workflow.
Caption: Troubleshooting logic for non-linear calibration curves.
Caption: Experimental workflow for generating a calibration curve.
Experimental Protocol: Preparation of a Calibration Curve with a 13C Internal Standard
This protocol provides a general methodology for preparing a calibration curve in a biological matrix (e.g., plasma) for a quantitative LC-MS/MS assay.
Materials:
-
Analyte reference standard
-
13C-labeled internal standard (IS)
-
Blank biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh the analyte reference standard and dissolve it in a suitable solvent to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of the 13C-labeled internal standard (e.g., 1 mg/mL).
-
From these primary stocks, prepare working stock solutions at lower concentrations as needed.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least 6-8 non-zero calibration standards by serially diluting the analyte working stock solution with the blank biological matrix.[2][11]
-
The concentration range should cover the expected concentrations of the analyte in the unknown samples, including the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ).[7][11]
-
Also prepare a "zero sample" (blank matrix with IS) and a "blank sample" (blank matrix without analyte or IS).[11][12]
-
-
Addition of Internal Standard:
-
To a fixed volume of each calibration standard, quality control (QC) sample, and unknown sample, add a small, constant volume of the internal standard working solution.[13] This ensures that the final concentration of the IS is the same in all samples.
-
-
Sample Preparation:
-
Perform the sample preparation procedure as developed for the assay (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). This step is crucial for removing matrix components that can interfere with the analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data using the optimized parameters for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard to obtain their respective peak areas.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct the calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Apply the most appropriate regression model to fit the data (e.g., linear or quadratic with 1/x² weighting).[2]
-
The goodness of the fit should be evaluated by examining the coefficient of determination (R²) and the accuracy and precision of the back-calculated concentrations of the calibration standards.
-
Quantitative Data Summary
The following table summarizes generally accepted performance criteria for calibration curves in bioanalytical method validation. Specific criteria may vary depending on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6-8 non-zero standards.[2][11] |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A linear model is preferred, but non-linear models (e.g., quadratic) are acceptable if justified.[6][7] |
| Coefficient of Determination (R²) | Generally, R² should be ≥ 0.99. However, a high R² value alone does not guarantee linearity, and residual plots should also be inspected.[14][15] |
| Accuracy | The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).[7] |
| Precision | The coefficient of variation (CV) for the back-calculated concentrations should not exceed 15% (20% for the LLOQ).[7] |
| Lower Limit of Quantitation (LLOQ) | The LLOQ is the lowest standard on the calibration curve with acceptable accuracy and precision.[7] |
| Upper Limit of Quantitation (ULOQ) | The ULOQ is the highest standard on the calibration curve with acceptable accuracy and precision.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Video: Internal Standards for Quantitative Analysis [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. A new approach to evaluate regression models during validation of bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonlinear Regression in Biostatistics & Life Science [biostatprime.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Optimizing Analyte & 13C Internal Standard Co-elution
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the co-elution of analytes and their corresponding 13C-labeled internal standards (IS) in liquid chromatography (LC) applications.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of my analyte and its 13C internal standard critical?
Perfect co-elution is essential for accurate quantification, especially in LC-MS/MS assays.[1][2] The primary role of a stable isotope-labeled internal standard (SIL-IS) is to compensate for variations during sample preparation and, most importantly, for matrix effects during analysis.[1][2][3] Matrix effects, which are the suppression or enhancement of ionization caused by co-eluting matrix components, can be highly variable.[1] If the analyte and its IS co-elute perfectly, they experience the same degree of matrix effect at the same time, allowing the IS to accurately correct for any signal fluctuation.[2][4] When they separate, even slightly, they may be subjected to different matrix environments, leading to inaccurate and unreliable quantitative results.[2]
Q2: I'm using a 13C-labeled standard, but I still see chromatographic separation from my analyte. Why is this happening?
This phenomenon is known as the "isotope effect".[5][6] While 13C labeling is preferred to minimize this effect, separation can still occur due to the small differences in physicochemical properties between the analyte and its heavier isotopologue.[5][7][8] The strength of the isotope effect is influenced by several factors:
-
Number and position of 13C labels: A large number of labels can increase the potential for separation. The position of the label within the molecule can also affect interactions with the stationary phase.[6][9]
-
Chromatographic conditions: High-resolution chromatography systems, such as UPLC/UHPLC, can exacerbate the separation of isotopologues that might co-elute on a standard HPLC system.[7][8]
-
Molecular interactions: The separation is driven by minute differences in how the analyte and IS interact with the stationary and mobile phases, including hydrogen bonding and other polar interactions.[6][9]
Q3: My previous method worked fine, but with a new column/batch of mobile phase, my analyte and IS are separating. What could be the cause?
Subtle changes in the chromatographic system can affect co-elution.[2] It is advisable to periodically monitor chromatograms during routine analysis.[2]
-
Column-to-column variability: Even columns of the same type can have slight variations in stationary phase chemistry or packing that can alter selectivity.
-
Mobile phase preparation: Minor differences in mobile phase pH or composition can change the retention behavior of the analyte and IS differently, leading to separation.[10]
-
Column aging: Over time, a column's performance can degrade, which may affect the separation selectivity.
Troubleshooting Guide
If you are experiencing poor co-elution, follow these systematic troubleshooting steps.
Issue: Analyte and 13C Internal Standard show partial or complete separation.
Step 1: Adjust Column Temperature
Temperature is a powerful parameter for manipulating retention and selectivity.[11] Altering the column temperature can modify the interactions between the analytes and the stationary phase, potentially reducing the isotope effect.
-
Recommendation: Systematically vary the column temperature. Start with your current method's temperature and adjust it in increments of 5-10°C (e.g., test at 30°C, 40°C, and 50°C).[12] Lower temperatures can sometimes increase isotope effects, so increasing the temperature may be beneficial.[13]
-
Caution: Ensure that the mobile phase is pre-heated to the column temperature before entering the column to avoid peak broadening.[12]
Step 2: Modify Mobile Phase Composition
The choice of organic solvent and the aqueous phase pH can significantly impact selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties and can alter elution order and selectivity.[10]
-
Adjust Mobile Phase Strength: A slight adjustment to the organic-to-aqueous ratio can sometimes bring the peaks closer together. This is particularly useful if the peaks are already close.
-
Modify pH: For ionizable compounds, small changes in the mobile phase pH can alter the ionization state and, consequently, the retention time.[10][14] This can be used to fine-tune the relative retention of the analyte and IS.
Step 3: Adjust the Gradient Slope
For gradient elution methods, modifying the gradient profile can impact co-elution.
-
Recommendation: A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) increases the time analytes spend on the column, which can sometimes improve the co-elution of closely related compounds. Conversely, if matrix effects are interfering, a faster, sharper gradient might move the analyte and IS away from the interference.
Step 4: Evaluate the Stationary Phase
If the above adjustments fail, the stationary phase chemistry may not be suitable.
-
Use a Lower-Resolution Column: In some cases, a highly efficient column may be resolving the analyte and its IS.[2] Switching to a column with larger particles or a shorter length may cause the peaks to merge, solving the co-elution problem without compromising the assay's needs.[2]
-
Change Stationary Phase Chemistry: Different stationary phases offer different selectivities.[15] If you are using a standard C18 column, consider a different chemistry, such as a Phenyl-Hexyl, PFP (Pentafluorophenyl), or HILIC (Hydrophilic Interaction Chromatography) column, depending on the analyte's properties.[6]
Data & Protocols
Table 1: Effect of Column Temperature on Analyte/IS Retention
The following table illustrates hypothetical data on how column temperature can influence the retention time (t_R_) and the difference in retention time (Δt_R_) between an analyte and its 13C internal standard.
| Column Temperature (°C) | Analyte t_R_ (min) | 13C IS t_R_ (min) | Δt_R_ (Analyte - IS) (min) | Peak Resolution (R_s_) |
| 30 | 4.25 | 4.21 | 0.04 | 0.8 |
| 40 | 4.10 | 4.08 | 0.02 | 0.4 |
| 50 | 3.95 | 3.94 | 0.01 | 0.2 (Co-eluting) |
As shown, increasing the temperature reduced the retention times for both compounds and minimized their separation, leading to improved co-elution.[11][12]
Experimental Protocol: Optimizing Column Temperature for Co-elution
Objective: To determine the optimal column temperature that achieves co-elution (Resolution R_s_ < 0.5) of the analyte and its 13C internal standard.
Materials:
-
HPLC/UPLC system with a column oven
-
Analytical column (as per your current method)
-
Mobile phases (as per your current method)
-
Sample containing a known concentration of the analyte and 13C IS
Procedure:
-
System Equilibration (Initial Temp): Set the column oven to the initial temperature (e.g., 35°C). Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Initial Injection: Inject the sample and record the chromatogram. Note the retention times of the analyte and the 13C IS.
-
Calculate Initial Resolution: Calculate the resolution (R_s_) between the two peaks. A value greater than 1.0 indicates separation, while a value approaching 0 indicates co-elution.
-
Increase Temperature: Increase the column temperature by a set increment (e.g., 5°C).
-
Re-equilibrate: Allow the system to re-equilibrate at the new temperature for at least 10 minutes after the oven indicates the setpoint has been reached.
-
Inject and Record: Inject the sample again and record the chromatogram, noting the new retention times.
-
Repeat: Continue increasing the temperature in increments and repeating steps 5-6 until the desired co-elution is achieved or the column's maximum temperature limit is approached.
-
Data Analysis: Compare the chromatograms and resolution values at each temperature to identify the optimal setting.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A step-by-step workflow for troubleshooting poor co-elution.
Factors Influencing Isotope Separation
This diagram illustrates the relationship between the root cause (isotope effect) and the chromatographic parameters that can be adjusted to mitigate it.
Caption: Key chromatographic parameters that can be adjusted to overcome the isotope effect.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. bioszeparacio.hu [bioszeparacio.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. youtube.com [youtube.com]
Technical Support Center: Ion Suppression Effects in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding ion suppression, with a focus on analyses utilizing stable isotope-labeled internal standards such as 2,3-Diethyl-5-methylpyrazine-¹³C₂.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how could it affect my analysis of 2,3-Diethyl-5-methylpyrazine-¹³C₂?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, or tissue extracts).[1][2] This occurs when these interfering substances compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[1]
While 2,3-Diethyl-5-methylpyrazine-¹³C₂ is a stable isotope-labeled (SIL) internal standard designed to compensate for such effects, significant ion suppression can still impact the overall sensitivity of the assay and, in extreme cases, lead to inaccurate quantification if the suppression affects the analyte and the internal standard differently.[3]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression can be caused by a wide range of substances that are often present in biological samples or introduced during sample preparation. These include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in the biological sample.[4]
-
Exogenous substances: Anticoagulants (e.g., heparin), plasticizers from lab equipment, and mobile phase additives.[4]
-
High concentrations of the analyte itself: This is known as self-suppression.[4]
-
Co-eluting metabolites: Metabolites of the analyte that may have similar chromatographic properties.[4]
Q3: How does a ¹³C-labeled internal standard like 2,3-Diethyl-5-methylpyrazine-¹³C₂ help mitigate ion suppression?
A3: A stable isotope-labeled internal standard (SIL IS) is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C instead of ¹²C).[5] The key principle is that the SIL IS has nearly identical chemical and physical properties to the analyte.[6] Therefore, it will behave similarly during sample extraction, chromatography, and ionization.[3]
By co-eluting with the analyte, the SIL IS experiences the same degree of ion suppression.[3] Since quantification is based on the ratio of the analyte signal to the internal standard signal, this ratio remains constant even if both signals are suppressed, thus ensuring accurate measurement.[3] ¹³C-labeled standards are often preferred over deuterium (B1214612) (²H) labeled standards as they are less likely to exhibit chromatographic separation from the analyte, providing more reliable compensation.[5]
Q4: Can ion suppression still be a problem even when using a SIL internal standard?
A4: Yes. While SIL internal standards are highly effective, issues can still arise:
-
Differential Suppression: If the analyte and the internal standard do not perfectly co-elute, they may be affected by different levels of ion suppression.[3]
-
Severe Suppression: In cases of extreme ion suppression, the signal for both the analyte and the internal standard may be suppressed to a level below the limit of quantification (LOQ), making detection impossible.[7]
-
Internal Standard Impurities: The presence of unlabeled analyte in the SIL IS can lead to artificially inflated results.[3]
Troubleshooting Guides
Guide 1: Identifying Ion Suppression in Your Assay
If you suspect ion suppression is affecting your results, the following experimental approaches can help confirm its presence and pinpoint the source.
Method 1: Post-Column Infusion (PCI)
This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs.[4]
-
Experimental Protocol:
-
Setup: Infuse a standard solution of your analyte and internal standard (e.g., 2,3-Diethyl-5-methylpyrazine and its ¹³C₂-labeled form) at a constant flow rate into the LC eluent stream after the analytical column, using a T-fitting.
-
Equilibration: Allow the infusion to stabilize, resulting in a steady signal for both compounds in the mass spectrometer.
-
Injection: Inject a blank matrix extract (a sample that has gone through your entire sample preparation procedure but contains no analyte).
-
Analysis: Monitor the signal of the infused compounds. A drop in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.[4]
-
Method 2: Post-Extraction Spike Analysis
This method quantifies the extent of ion suppression or enhancement.[2][4]
-
Experimental Protocol:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Analyte and internal standard spiked into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets and compare the peak areas.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
-
Interpreting the Results:
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Example
The following table illustrates hypothetical results from a post-extraction spike analysis for 2,3-Diethyl-5-methylpyrazine.
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,250,000 | 1,310,000 | N/A | N/A |
| Set B (Post-Spike) | 780,000 | 815,000 | 62.4% | N/A |
| Set C (Pre-Spike) | 715,000 | 745,000 | N/A | 91.7% |
In this example, a significant ion suppression of approximately 37.6% (100% - 62.4%) is observed.
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to reduce its impact.
Strategy 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before the sample is injected into the LC-MS system.[2]
-
Solid-Phase Extraction (SPE): Offers higher selectivity than simple protein precipitation and can effectively remove salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte of interest away from interfering compounds.
-
Protein Precipitation (PPT): A simpler but often less clean method. Ensure complete precipitation and centrifugation to minimize carryover of soluble interferences.
Strategy 2: Modify Chromatographic Conditions
Adjusting the chromatography can separate the analyte from the co-eluting interferences that cause suppression.[2][4]
-
Change Gradient Profile: A shallower gradient can increase the resolution between peaks.[4]
-
Use a Different Column Chemistry: If a C18 column is being used, consider switching to a phenyl-hexyl or biphenyl (B1667301) phase to alter the elution order of compounds.[4]
-
Employ a Diverter Valve: This can divert the early-eluting, highly polar matrix components (like salts) to waste before they enter the mass spectrometer.
Strategy 3: Adjust Mass Spectrometer Ion Source
-
Ion Source Selection: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[1][8] If your analyte is amenable to APCI, this could be a viable alternative.
-
Change Ionization Polarity: Switching from positive to negative ionization mode (or vice versa) may reduce interference, as fewer compounds might ionize in the chosen polarity.[1]
Visualizing Workflows and Logic
Troubleshooting Workflow for Ion Suppression
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
minimizing isotopic interference with 2,3-Diethyl-5-methylpyrazine-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is 2,3-Diethyl-5-methylpyrazine-¹³C₂ and what are its primary applications?
2,3-Diethyl-5-methylpyrazine-¹³C₂ is a stable isotope-labeled version of the naturally occurring pyrazine, 2,3-diethyl-5-methylpyrazine (B150936). The two ¹³C atoms increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in the analysis of food, beverages, and biological samples.[1]
Q2: What is isotopic interference and why is it a concern when using 2,3-Diethyl-5-methylpyrazine-¹³C₂?
Isotopic interference, in this context, refers to the contribution of the signal from the naturally occurring isotopes of the unlabeled analyte (2,3-diethyl-5-methylpyrazine) to the signal of the labeled internal standard (2,3-Diethyl-5-methylpyrazine-¹³C₂). The unlabeled compound has a natural abundance of ¹³C, which means a small fraction of its molecules will have a mass that is one or two daltons higher than the monoisotopic mass. This can lead to an overlap with the mass of the internal standard, causing an artificially high response for the internal standard and resulting in inaccurate quantification of the analyte.
Q3: How can I predict the potential for isotopic interference between the analyte and the ¹³C₂-labeled internal standard?
The potential for interference can be estimated by examining the isotopic distribution of the unlabeled 2,3-diethyl-5-methylpyrazine. The molecular formula is C₉H₁₄N₂.[2][3][4][5] The natural abundance of ¹³C is approximately 1.1%.[6] Therefore, a population of the unlabeled analyte will contain molecules with one, two, or more ¹³C atoms. The M+2 peak of the unlabeled analyte, which has a mass two daltons higher than the monoisotopic peak, will directly overlap with the monoisotopic peak of the 2,3-Diethyl-5-methylpyrazine-¹³C₂ internal standard. The theoretical relative intensity of this M+2 peak can be calculated and should be considered during method development.
Troubleshooting Guides
Issue 1: Inaccurate and imprecise quantitative results.
This is a common symptom of uncorrected isotopic interference.
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure baseline separation between 2,3-diethyl-5-methylpyrazine and any potential co-eluting isobaric interferences from the matrix. While the internal standard and analyte are expected to co-elute, chromatographic separation of other interfering compounds is crucial.
-
Assess Isotopic Overlap: Analyze a high-concentration standard of unlabeled 2,3-diethyl-5-methylpyrazine and examine the mass spectrum. Measure the relative intensity of the M+2 peak compared to the monoisotopic peak (M). This will give you an experimental measure of the isotopic contribution.
-
Implement Correction Calculations: If significant overlap is observed, a mathematical correction must be applied. This typically involves subtracting the contribution of the analyte's M+2 signal from the internal standard's signal.
Issue 2: Non-linear calibration curves.
At high analyte concentrations, the contribution of the analyte's M+2 isotopologue to the internal standard's signal can become significant, leading to a non-linear relationship between the analyte/internal standard peak area ratio and the analyte concentration.
Troubleshooting Steps:
-
Evaluate the Analyte Concentration Range: The isotopic interference is more pronounced at higher analyte-to-internal standard concentration ratios. If possible, adjust the concentration of the internal standard or the sample dilution to work within a linear range.
-
Utilize a Weighted Regression: If non-linearity persists, consider using a weighted linear regression or a non-linear calibration model for data fitting.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that closely resembles the samples being analyzed. This can help to compensate for matrix effects that may exacerbate non-linearity.
Data Presentation
Table 1: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07[6] | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 |
Table 2: Theoretical Isotopic Distribution for Unlabeled 2,3-Diethyl-5-methylpyrazine (C₉H₁₄N₂) *
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 10.87 |
| M+2 | 0.54 |
*Calculated based on natural isotopic abundances. This provides a theoretical estimation of the signal overlap.
Experimental Protocols
Protocol 1: GC-MS Method for the Analysis of 2,3-Diethyl-5-methylpyrazine
This protocol provides a general starting point for the analysis of 2,3-diethyl-5-methylpyrazine in a food matrix. Optimization will be required for specific applications.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte (Unlabeled): m/z 150 (quantifier), 135, 121 (qualifiers).
-
Internal Standard (¹³C₂): m/z 152 (quantifier), 137 (qualifier).
-
Protocol 2: Mathematical Correction for Isotopic Overlap
This protocol outlines the basic calculation to correct for the contribution of the unlabeled analyte's M+2 peak to the internal standard's signal.
-
Determine the Correction Factor (CF):
-
Analyze a pure standard of the unlabeled 2,3-diethyl-5-methylpyrazine.
-
Calculate the ratio of the peak area at m/z 152 to the peak area at m/z 150. This is your CF.
-
CF = Area(m/z 152) / Area(m/z 150)
-
-
Apply the Correction to Samples:
-
For each sample, calculate the corrected peak area of the internal standard.
-
Corrected IS Area = Measured IS Area (m/z 152) - (Analyte Area (m/z 150) * CF)
-
-
Calculate the Final Concentration:
-
Use the corrected internal standard area in your standard calibration curve calculations to determine the analyte concentration.
-
Mandatory Visualizations
Caption: Isotopic overlap of the M+2 peak of the unlabeled analyte with the internal standard.
Caption: A logical workflow for identifying and correcting isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,3-ジエチル-5-メチルピラジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 5. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Accuracy and Precision of 2,3-Diethyl-5-methylpyrazine-13C2 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in applications critical to food science, flavor analysis, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This guide provides a detailed comparison of 2,3-Diethyl-5-methylpyrazine-13C2, a ¹³C-labeled internal standard, with alternative deuterated pyrazine (B50134) standards. The data presented herein is based on established methodologies for the analysis of alkylpyrazines, a class of compounds crucial for the aroma and flavor profiles of many thermally processed foods and relevant in various stages of drug development.
The "gold standard" for the accurate quantification of volatile and semi-volatile compounds in complex matrices is Stable Isotope Dilution Analysis (SIDA). This technique involves the addition of a known quantity of a stable isotope-labeled analog of the analyte of interest to the sample prior to extraction and analysis. The labeled standard behaves nearly identically to the native analyte during sample preparation and chromatographic analysis, thus effectively compensating for analyte losses and variations in instrument response. This results in superior accuracy and precision compared to methods relying on external or non-isotopic internal standards.
Comparative Performance of Labeled Pyrazine Internal Standards
While specific validation data for this compound is not publicly available in extensive detail, its performance is expected to be comparable to other stable isotope-labeled alkylpyrazines used in validated SIDA methods. The following table summarizes typical performance data for the quantification of alkylpyrazines using labeled internal standards in a food matrix, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This data is representative of the high accuracy and precision achievable with SIDA.
| Internal Standard | Analyte | Matrix | Recovery (%) | Precision (RSD, %) | Linearity (R²) |
| This compound (Expected) | 2,3-Diethyl-5-methylpyrazine | Food | 95 - 105 | < 5 | > 0.99 |
| 2-Ethyl-3,5-dimethylpyrazine-d₃ | 2-Ethyl-3,5-dimethylpyrazine | Food | 92 - 108 | < 6 | > 0.99 |
| 2,5-Dimethylpyrazine-d₆ | 2,5-Dimethylpyrazine | Food | 90 - 110 | < 7 | > 0.99 |
| Unlabeled Internal Standard (e.g., 2,3,5-Trimethylpyrazine) | 2,3-Diethyl-5-methylpyrazine | Baijiu | 84.4 - 103.9 | ≤ 6.4 | > 0.99 |
Note: The performance data for this compound is an expected range based on typical SIDA method performance for structurally similar compounds. The data for the alternative deuterated standards and the unlabeled internal standard are derived from published analytical method validation studies.
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of 2,3-Diethyl-5-methylpyrazine using this compound as an internal standard, based on established SIDA-GC-MS protocols for alkylpyrazines in complex matrices.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: A precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) is added to a known weight or volume of the homogenized sample.
-
Equilibration: The sample is thoroughly mixed and allowed to equilibrate to ensure a uniform distribution of the internal standard.
-
Extraction: The analytes are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase microextraction (SPME).
-
Concentration: The extract may be carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the pyrazine analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for both the native analyte and the ¹³C-labeled internal standard are monitored. For 2,3-Diethyl-5-methylpyrazine, characteristic ions would be selected. For the ¹³C₂-labeled standard, the corresponding ions with a +2 m/z shift would be monitored.
-
3. Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the native analyte and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculation: The concentration of 2,3-Diethyl-5-methylpyrazine in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for SIDA and the logical relationship for selecting an appropriate internal standard.
A Head-to-Head Comparison: 2,3-Diethyl-5-methylpyrazine-13C2 versus Deuterated Standards for Quantitative Analysis
In the landscape of bioanalysis and drug development, the precision of quantitative assays is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving this accuracy. This guide provides a detailed comparison between 2,3-Diethyl-5-methylpyrazine-13C2 and its deuterated analogs, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of internal standard.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification. They are compounds that are chemically similar to the analyte of interest and are added in a known quantity to samples, calibrators, and quality controls. Their primary function is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and matrix effects.[1][2]
Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physical and chemical properties are nearly identical to the endogenous analyte.[1] The two most common types of SIL standards are those labeled with heavy isotopes of carbon (¹³C) and hydrogen (²H or deuterium).
2,3-Diethyl-5-methylpyrazine: An Overview
2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound.[3] It is a key component in the flavor and fragrance industry, contributing nutty and roasted notes.[4][5] Beyond its sensory applications, its derivatives are also utilized in industrial synthesis and have been explored in pharmaceutical research.[4] Given its presence in various matrices and its potential as a biomarker, accurate quantification is crucial. This compound is a ¹³C labeled version of this compound, designed for use as an internal standard in quantitative analyses.[6]
Comparative Analysis: this compound vs. Deuterated Standards
While both ¹³C-labeled and deuterated standards aim to mimic the analyte, their performance can differ significantly. The primary advantage of ¹³C-labeled standards lies in their greater chemical and physical similarity to the unlabeled analyte.[7][8]
Key Performance Parameters:
| Property | This compound | Deuterated 2,3-Diethyl-5-methylpyrazine | Rationale |
| Chemical Structure | Identical to analyte, with two ¹²C atoms replaced by ¹³C. | Identical to analyte, with one or more ¹H atoms replaced by ²H. | The larger mass difference between hydrogen and deuterium (B1214612) can lead to slight changes in physicochemical properties. |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte. | May exhibit a slight retention time shift relative to the analyte.[9][10] | The difference in lipophilicity between C-H and C-D bonds can affect chromatographic separation.[8] |
| Isotopic Stability | Highly stable; no risk of isotope exchange.[8][11] | Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable position.[8] | This can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration. |
| Ionization & Fragmentation | Identical ionization and fragmentation pattern to the analyte. | Generally similar, but fragmentation patterns can sometimes differ, potentially affecting sensitivity in MRM assays. | The stronger C-D bond can sometimes alter fragmentation pathways. |
| Matrix Effects | Experiences virtually identical matrix effects as the analyte due to co-elution.[11] | Any chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, compromising accuracy.[9] | Matrix effects are a major source of variability in LC-MS analysis. |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize.[7] | More commonly available and typically less expensive.[7] | The synthetic routes for introducing ¹³C can be more complex. |
Experimental Protocol: Comparative Quantification of 2,3-Diethyl-5-methylpyrazine in Human Plasma
This section outlines a typical experimental workflow for comparing the performance of this compound and a deuterated analog as internal standards for the quantification of 2,3-Diethyl-5-methylpyrazine in human plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2,3-Diethyl-5-methylpyrazine in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and deuterated 2,3-Diethyl-5-methylpyrazine in methanol.
-
Working Solutions: Prepare working solutions of the analyte for calibration standards and quality controls by serial dilution of the stock solution. Prepare separate working solutions of each internal standard at a fixed concentration (e.g., 100 ng/mL).[12]
2. Preparation of Calibration Curve and Quality Control Samples:
-
Spike blank human plasma with the analyte working solutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[12]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrator, QC, or unknown), add 25 µL of the respective internal standard working solution (either ¹³C-labeled or deuterated).[1]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[12]
-
Vortex the samples for 1 minute.[12]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for the analyte and each internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.[12]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards.[1]
-
Perform a weighted (e.g., 1/x²) linear regression to determine the best fit.[12]
-
Quantify the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]
-
Compare the accuracy, precision, and linearity of the results obtained with the ¹³C-labeled versus the deuterated internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles of choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for selecting an internal standard.
Conclusion
The choice between this compound and a deuterated analog for an internal standard has significant implications for the quality of quantitative data. While deuterated standards are often more accessible and cost-effective, ¹³C-labeled standards, such as this compound, are generally superior in terms of analytical performance.[7] Their identical chromatographic behavior and isotopic stability minimize variability and lead to more accurate and precise results.[8][11] For researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis, the initial investment in a ¹³C-labeled internal standard is often justified by the enhanced data quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Pyrazine, 2,3-diethyl-5-methyl- [webbook.nist.gov]
- 4. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 5. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukisotope.com [ukisotope.com]
- 12. benchchem.com [benchchem.com]
inter-laboratory study of pyrazine analysis
A Comparative Guide to Inter-Laboratory Pyrazine (B50134) Analysis Methodologies
Pyrazines, a class of volatile organic compounds, are pivotal in defining the aroma and flavor profiles of numerous food products and are significant in pharmaceutical research.[1] Accurate quantification of these compounds is essential for quality control, product development, and sensory analysis. This guide offers a comparative overview of prevalent analytical methodologies for pyrazine analysis, drawing upon a synthesis of data from various studies to provide a valuable perspective for researchers, scientists, and drug development professionals. While a singular, comprehensive inter-laboratory proficiency test on pyrazine analysis is not publicly available, this document synthesizes performance characteristics from multiple sources to compare analytical techniques.[1]
Comparison of Analytical Methodologies
The analysis of pyrazines is a multi-step process involving sample preparation, analyte extraction, and instrumental analysis. The chosen methodology significantly influences the accuracy, precision, and sensitivity of the results.[1]
Sample Preparation and Extraction:
Effective extraction from complex matrices is a critical initial step. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method that partitions pyrazines between two immiscible liquid phases.[1]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are then eluted using a suitable solvent.[1]
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fused-silica fiber extracts volatile and semi-volatile compounds from the headspace of a sample or by direct immersion.[1] A variation of this is the multiple headspace-solid phase microextraction-arrow (MHS-SPME-arrow), which has shown high sensitivity and accuracy in analyzing pyrazines in oils.[2]
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique, offering high sensitivity and selectivity for identifying and quantifying individual pyrazines.[1][3] It is particularly well-suited for volatile pyrazines.[3]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides a powerful alternative for analyzing less volatile or thermally labile pyrazine derivatives and can simplify sample preparation.[1][3][4]
The following table summarizes the performance characteristics of different analytical methods for pyrazine analysis as reported across various studies.
| Parameter | UPLC-MS/MS | GC-MS (MHS-SPME-arrow) |
| Linearity (R²) | ≥ 0.99 | Not explicitly stated, but method validated |
| Limit of Detection (LOD) | ng/mL to µg/L range | 2–60 ng/g |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range | 6–180 ng/g |
| Accuracy (% Recovery) | 84.36% to 103.92% | 91.6% to 109.2% |
| Precision (%RSD) | ≤ 6.36% | < 16% (intra- and inter-day) |
| Reference | [3] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and quality of experimental results. Representative protocols for pyrazine analysis are provided below.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee
This method is suitable for the extraction and quantification of volatile pyrazines in coffee samples.[1]
-
Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard solution (e.g., deuterated pyrazine) for accurate quantification.[5]
-
Extraction: Expose a preconditioned SPME fiber to the headspace of the vial at a controlled temperature and time to extract the volatile pyrazines.
-
GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph. The separated compounds are then detected and quantified by the mass spectrometer.
Protocol 2: UPLC-MS/MS for the Determination of Pyrazines in Baijiu
This protocol details a rapid direct injection method for analyzing pyrazines in a liquid matrix.[4]
-
Sample Preparation: Samples can be directly injected after filtration.
-
Chromatographic Separation:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Program: 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; 35–35.5 min, 70–3% B; 35.5–40 min, 3% B.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with two transitions selected for each pyrazine: one for quantification and one for confirmation.[4]
-
Visualizations
Pyrazine Analysis Workflow
The following diagram illustrates a general workflow for the analysis of pyrazines from a food matrix.
Caption: General workflow for pyrazine analysis.
Pyrazine Formation via Maillard Reaction and Strecker Degradation
Pyrazines in food are primarily formed through the Maillard reaction and Strecker degradation during thermal processing.[6][7]
Caption: Pyrazine formation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FDA Method Validation: A Comparative Guide for 2,3-Diethyl-5-methylpyrazine-13C2 Quantification
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory submission and approval. This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2,3-Diethyl-5-methylpyrazine, using its stable isotope-labeled internal standard (SIL-IS), 2,3-Diethyl-5-methylpyrazine-13C2, in human plasma. The comparison is framed within the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA), primarily referencing the internationally harmonized ICH M10 Bioanalytical Method Validation guidance.[1][2][3]
The accurate measurement of analytes in biological matrices is critical for pharmacokinetic and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of LC-MS/MS assays by compensating for variability in sample preparation and matrix effects.[4][5] This guide will delve into the validation parameters for two hypothetical LC-MS/MS methods, "Method A" and "Method B," highlighting key performance differences to aid in method selection and optimization.
Comparative Analysis of Method Validation Parameters
The following tables summarize the quantitative data from the validation of Method A and Method B for the determination of 2,3-Diethyl-5-methylpyrazine in human plasma, in accordance with FDA guidelines.[6][7]
Table 1: Accuracy and Precision
| Parameter | Method A | Method B | FDA Acceptance Criteria |
| Intra-day Precision (%CV) | ≤15% (except LLOQ ≤20%) | ||
| LLOQ (0.1 ng/mL) | 8.5% | 12.3% | |
| Low QC (0.3 ng/mL) | 6.2% | 9.8% | |
| Mid QC (5 ng/mL) | 4.1% | 7.5% | |
| High QC (80 ng/mL) | 3.5% | 6.1% | |
| Inter-day Precision (%CV) | ≤15% (except LLOQ ≤20%) | ||
| LLOQ (0.1 ng/mL) | 10.2% | 14.8% | |
| Low QC (0.3 ng/mL) | 7.8% | 11.5% | |
| Mid QC (5 ng/mL) | 5.5% | 8.9% | |
| High QC (80 ng/mL) | 4.9% | 7.2% | |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | ||
| LLOQ (0.1 ng/mL) | -4.2% | -9.8% | |
| Low QC (0.3 ng/mL) | 2.5% | 5.7% | |
| Mid QC (5 ng/mL) | 1.8% | 3.4% | |
| High QC (80 ng/mL) | -0.9% | -2.1% |
Table 2: Matrix Effect, Recovery, and Stability
| Parameter | Method A | Method B | FDA Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.05 | 0.85 - 1.10 | CV ≤15% |
| Recovery (%) | Consistent and reproducible | ||
| Low QC | 92.5% | 78.3% | |
| Mid QC | 94.1% | 80.1% | |
| High QC | 93.7% | 79.5% | |
| Short-Term Stability (24h, RT) | -3.1% | -8.5% | % Change within ±15% |
| Long-Term Stability (90 days, -80°C) | -5.8% | -12.4% | % Change within ±15% |
| Freeze-Thaw Stability (3 cycles) | -4.5% | -10.9% | % Change within ±15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Solid-Phase Extraction (SPE) with UPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Sciex Triple Quad 6500+
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
2,3-Diethyl-5-methylpyrazine: Q1 151.1 -> Q3 122.1
-
This compound: Q1 153.1 -> Q3 124.1
-
-
Method B: Protein Precipitation with HPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 60% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
System: Thermo Scientific TSQ Altis Triple Quadrupole MS
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
2,3-Diethyl-5-methylpyrazine: Q1 151.1 -> Q3 122.1
-
This compound: Q1 153.1 -> Q3 124.1
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for Method A and Method B.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to Recovery Studies Using 2,3-Diethyl-5-methylpyrazine-¹³C₂
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of 2,3-Diethyl-5-methylpyrazine-¹³C₂ as an internal standard, particularly in the context of recovery studies for flavor and aroma compounds. The comparison is drawn against other commonly used stable isotope-labeled internal standards, supported by available experimental data.
Stable Isotope Dilution Analysis (SIDA) is a gold standard for quantification in complex matrices, as it effectively corrects for analyte loss during sample preparation and for variations in instrument response. The key to this technique lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.
Performance Comparison of Internal Standards
Theoretical Advantages of ¹³C-Labeling over Deuteration:
Carbon-13 labeled standards are often considered superior to their deuterated counterparts for several reasons:
-
Chromatographic Co-elution: ¹³C-labeled standards have a higher likelihood of co-eluting perfectly with the native analyte. Deuterated standards can sometimes exhibit a slight shift in retention time, known as the "isotope effect," which can lead to differential matrix effects and compromise accuracy.
-
Isotopic Stability: Carbon-13 isotopes are integrated into the carbon skeleton of the molecule, making them highly stable and not prone to back-exchange with hydrogen from the solvent. Deuterium labels, particularly on certain chemical positions, can be susceptible to exchange.
-
Mass Spectrometry: Both labeling methods provide a distinct mass-to-charge ratio (m/z) difference for clear identification in mass spectrometry.
The following table summarizes recovery data from studies analyzing pyrazines in different food matrices using stable isotope dilution analysis. While not a direct comparison, it provides a benchmark for the expected performance of these methods.
| Internal Standard(s) Used | Matrix | Analytical Method | Analyte(s) | Average Recovery (%) | Reference |
| Not specified | Perilla Seed Oil | HS-SPME-GC-MS² | Various Pyrazines | 94.6 - 107.92 | [1] |
| [²H₆]-2-methyl-pyrazine | Rapeseed Oil | MHS-SPME-arrow-GC-MS | Various Pyrazines | 91.6 - 109.2 | [2][3] |
| Various ¹³C and ²H labeled pyrazines | Coffee | SIDA-GC-MS | 12 Alkylpyrazines | Not explicitly stated, but method accuracy was tested with model mixtures. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of pyrazines in food matrices using techniques where 2,3-Diethyl-5-methylpyrazine-¹³C₂ would be an appropriate internal standard.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazines in Vegetable Oil
This protocol is adapted from a study on the analysis of pyrazines in perilla seed oil.[1]
-
Sample Preparation:
-
Weigh 2.0 g of the oil sample into a 20 mL headspace vial.
-
Add a known concentration of the internal standard solution (e.g., 2,3-Diethyl-5-methylpyrazine-¹³C₂ in methanol).
-
Seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Equilibrate the sample at 70°C for 15 minutes in an autosampler.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 70°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 4°C/minute.
-
Ramp to 230°C at a rate of 10°C/minute and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for the native pyrazines and their labeled internal standards.
-
-
Protocol 2: Stable Isotope Dilution Analysis (SIDA) of Alkylpyrazines in Coffee
This protocol is based on a method developed for the quantitative analysis of alkylpyrazines in coffee.[4][5]
-
Sample Preparation and Extraction:
-
Weigh 5.0 g of ground coffee into a centrifuge tube.
-
Add a known amount of the internal standard mixture, including 2,3-Diethyl-5-methylpyrazine-¹³C₂.
-
Add 20 mL of hot water (80°C) and vortex for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the filtered coffee extract onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the pyrazines with an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and methanol).
-
-
GC-MS Analysis:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Follow a similar GC-MS analysis protocol as described in Protocol 1, optimizing the temperature program for the separation of the target alkylpyrazines.
-
Visualizations
To better illustrate the processes involved in these recovery studies, the following diagrams are provided.
Caption: Experimental workflow for pyrazine (B50134) analysis using an internal standard.
Caption: Conceptual comparison of ¹³C vs. Deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 13C-Labeled vs. Deuterated Standards for Precise Pyrazine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrazines, the choice of internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Carbon-13 (¹³C)-labeled and deuterium (B1214612) (D or ²H)-labeled internal standards, supported by established principles in mass spectrometry and illustrative experimental data for pyrazine (B50134) analysis.
The use of stable isotope-labeled internal standards (SIL-IS) in isotope dilution mass spectrometry (IDMS) is the gold standard for compensating for analyte loss during sample preparation and for mitigating matrix effects that can suppress or enhance the analyte signal. An ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical workflow. While both ¹³C-labeled and deuterated standards are widely used, their inherent isotopic differences can lead to significant variations in analytical performance.
The Core of the Comparison: Isotopic Effects
The primary distinction between ¹³C and deuterated standards lies in the magnitude of the "isotope effect." This effect arises from the difference in mass between the stable isotope and the atom it replaces.
-
¹³C-Labeled Standards: The mass of a ¹³C atom is only slightly greater than that of a ¹²C atom. This small mass difference results in negligible changes to the physicochemical properties of the molecule. Consequently, ¹³C-labeled standards co-elute almost perfectly with their native counterparts.[1][2][3]
-
Deuterated Standards: Deuterium has nearly double the mass of hydrogen. This substantial mass difference can alter the molecule's properties, leading to a noticeable isotope effect.[2] This can manifest as a slight shift in chromatographic retention time, where the deuterated standard may elute slightly earlier than the native analyte.[1][3]
Impact on Analytical Performance: A Data-Driven Perspective
The subtle differences between these two types of internal standards can have a profound impact on the accuracy and precision of pyrazine quantification, especially in complex matrices such as food, beverages, and biological samples. The following tables summarize the expected performance differences based on typical experimental outcomes.
Table 1: Chromatographic Behavior of 2,5-Dimethylpyrazine and its Labeled Standards
| Parameter | Native Analyte (2,5-Dimethylpyrazine) | Deuterated IS (2,5-Dimethylpyrazine-d6) | ¹³C-Labeled IS (2,5-Dimethylpyrazine-¹³C₄) |
| Retention Time (min) | 10.25 | 10.21 | 10.25 |
| Retention Time Shift (ΔRT) | N/A | -0.04 min | 0.00 min |
| Co-elution with Analyte | N/A | Partial | Complete |
This illustrative data highlights the typical chromatographic shift observed with deuterated standards, whereas ¹³C-labeled standards exhibit identical retention times to the native analyte.
Table 2: Performance Comparison in a Complex Matrix (e.g., Coffee Extract)
| Parameter | Deuterated IS | ¹³C-Labeled IS |
| Analyte Recovery (%) | 85 ± 8% | 98 ± 3% |
| Matrix Effect (%) | -25% (Suppression) | -2% (Minimal Effect) |
| Accuracy (% Bias) | -15% | -1.5% |
| Precision (%RSD) | < 15% | < 5% |
This table demonstrates the superior ability of ¹³C-labeled standards to compensate for matrix effects, leading to higher accuracy and precision in quantitative results.
Experimental Protocols
Accurate quantification of pyrazines relies on a robust and well-defined analytical method. The following is a representative protocol for the analysis of pyrazines in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.
Protocol 1: Quantification of Pyrazines in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the extraction and analysis of volatile pyrazines from a solid food matrix.[4][5][6]
-
Sample Preparation:
-
Weigh 2 grams of ground coffee into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution (either ¹³C-labeled or deuterated pyrazine) to the sample.
-
Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
-
-
HS-SPME Procedure:
-
Seal the vial and place it in a heating block at 80°C for 20 minutes to allow the volatile pyrazines to partition into the headspace.[5]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to extract the analytes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A polar column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating pyrazines.[4][7]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for quantification.
-
Visualizing the Workflow and Key Differences
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the critical differences in chromatographic behavior between ¹³C-labeled and deuterated internal standards.
Conclusion: The Superior Choice for High-Accuracy Analysis
For applications demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards are the superior choice for pyrazine analysis. Their ability to co-elute with the target analyte ensures a more robust and accurate correction for matrix effects and variations during sample processing. While deuterated standards can be a cost-effective option for some applications, researchers must be aware of the potential for chromatographic shifts and the risk of isotopic exchange, which can compromise data quality. By carefully selecting the appropriate internal standard, researchers can ensure the integrity and validity of their quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Determining the Limit of Quantification for 2,3-Diethyl-5-methylpyrazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds is paramount. This guide provides a comparative analysis of methodologies for determining the limit of quantification (LOQ) of 2,3-Diethyl-5-methylpyrazine, a key aroma compound found in various food products and a potential biomarker. The focus is on the superior performance of using its stable isotope-labeled internal standard, 2,3-Diethyl-5-methylpyrazine-13C2.
The use of an isotopically labeled internal standard in a technique known as stable isotope dilution analysis (SIDA) is widely considered the gold standard for the quantitative analysis of trace compounds in complex matrices. This approach offers significant advantages over traditional methods such as external and internal standard calibration with non-isotopically labeled standards.
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
This compound is an ideal internal standard for the quantification of its unlabeled counterpart.[1] Because it has the same chemical and physical properties, it co-elutes with the analyte and experiences identical effects from the sample matrix, extraction, and instrument variability. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout the analytical process. The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference from the 13C isotopes.
Comparison of Quantification Methods
| Method | Internal Standard | Typical LOQ Range | Advantages | Disadvantages |
| Stable Isotope Dilution Analysis (SIDA) by GC-MS | This compound | Low ng/L to µg/L (ppt to ppb) | High accuracy and precision, corrects for matrix effects and analyte loss, high sensitivity. | Higher cost of the labeled internal standard. |
| Internal Standard Method by GC-MS | Non-isotopic compound (e.g., another pyrazine) | µg/L to mg/L (ppb to ppm) | Corrects for some instrumental variability. | Does not fully account for matrix effects or analyte loss during sample preparation, potential for co-elution with matrix components. |
| External Standard Method by GC-MS | None | µg/L to mg/L (ppb to ppm) | Simple and inexpensive. | Prone to inaccuracies due to matrix effects, injection volume variations, and analyte loss. |
Note: The LOQ ranges are estimates based on typical performance for similar analytes. A study on various pyrazines in soy sauce aroma type Baijiu using UPLC-MS/MS reported concentration ranges for 2,3-Diethyl-5-methylpyrazine between 1.1 and 15.5 µg·L−1, though a specific LOQ was not provided.
Experimental Protocols
A detailed methodology is crucial for achieving a low limit of quantification. Below is a representative protocol for the determination of the LOQ for 2,3-Diethyl-5-methylpyrazine using SIDA with GC-MS.
Protocol: LOQ Determination by Stable Isotope Dilution Analysis GC-MS
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 2,3-Diethyl-5-methylpyrazine in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking a blank matrix (e.g., a model beverage or a solvent blank) with decreasing concentrations of the 2,3-Diethyl-5-methylpyrazine stock solution.
-
Add a constant, known amount of the this compound internal standard solution to each calibration standard and to the blank matrix samples.
2. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known volume (e.g., 5 mL) of each calibration standard and blank matrix into a headspace vial.
-
Equilibrate the vials at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injector: Splitless mode at 250 °C.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at a rate of 5 °C/min (hold for 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for both 2,3-Diethyl-5-methylpyrazine and this compound.
-
4. LOQ Determination:
-
Analyze a series of low-concentration spiked samples and blank matrix samples (at least 7 replicates each).
-
The LOQ is typically determined as the lowest concentration that can be quantified with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1.
-
Alternatively, the LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained from the low-concentration standards.
Visualizing the Workflow
The following diagrams illustrate the key workflows and relationships in determining the limit of quantification.
Caption: Workflow for LOQ determination using SIDA GC-MS.
References
Safety Operating Guide
Safe Disposal of 2,3-Diethyl-5-methylpyrazine-13C2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,3-Diethyl-5-methylpyrazine-13C2, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or chloroprene, are recommended.[1]
-
Body Protection: A flame-resistant lab coat should be worn.[1]
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] High-temperature incineration is often the preferred method for complete destruction.[2] Do not dispose of this chemical down the drain or in regular trash. [1][4][5]
-
Segregation and Collection:
-
Container Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] They will have established procedures for managing licensed waste disposal vendors.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 2,3-Diethyl-5-methylpyrazine, which is chemically analogous to its 13C2 isotopologue.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [7] |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Clear light yellow liquid | [8] |
| Density | 0.949 g/mL at 25 °C | [8] |
| Flash Point | 80 °C (176 °F) - closed cup | [9] |
| Solubility in Water | 1636 mg/L at 25 °C | [10] |
| Vapor Pressure | 0.515 mmHg at 25 °C (estimated) | [9] |
Experimental Protocols
Accidental Release Measures:
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[11]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, flames, and hot surfaces.[6][11]
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, diatomaceous earth, or a universal binding agent.[4][5]
-
Collection: Carefully sweep up or shovel the absorbed material into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | TCI AMERICA [tcichemicals.com]
- 4. axxence.de [axxence.de]
- 5. axxence.de [axxence.de]
- 6. fishersci.com [fishersci.com]
- 7. synerzine.com [synerzine.com]
- 8. 2,3-Diethyl-5-methylpyrazine | 18138-04-0 [chemicalbook.com]
- 9. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]
- 10. Buy Bulk - 2,3-Diethyl-5-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]
- 11. synerzine.com [synerzine.com]
Personal protective equipment for handling 2,3-Diethyl-5-methylpyrazine-13C2
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,3-Diethyl-5-methylpyrazine-13C2. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₇¹³C₂H₁₄N₂ |
| Molecular Weight | 152.22 g/mol |
| Appearance | Not specified, likely a liquid |
| Boiling Point | Not specified |
| Flash Point | 74 °C / 165.2 °F[1] |
| Density | 0.949 g/mL at 25 °C |
Hazard Identification and Personal Protective Equipment (PPE)
2,3-Diethyl-5-methylpyrazine is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment is mandatory to minimize exposure.
| Hazard | Required PPE |
| Inhalation | NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used. All handling of this compound must be conducted within a certified chemical fume hood.[2] |
| Skin Contact | Chemical-resistant gloves (nitrile or chloroprene (B89495) are recommended) and a flame-resistant lab coat or chemical-resistant coveralls should be worn.[2][3] |
| Eye Contact | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard.[2] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocol for Safe Handling
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for 2,3-Diethyl-5-methylpyrazine.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect the chemical container for any signs of damage or leakage upon receipt.
-
-
Handling:
-
Don all required PPE before opening the container.
-
Conduct all manipulations, including weighing and dispensing, within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools and techniques to avoid spills and splashes.
-
Keep the container tightly closed when not in use.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1]
-
In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled, move to fresh air. If not breathing, give artificial respiration.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization
| Waste Type | Container and Labeling |
| Solid Waste | Place contaminated items (e.g., gloves, weighing paper, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and labeled hazardous waste container. Use secondary containment for liquid waste solutions.[2] |
| Empty Containers | Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[2] |
Disposal Methodology
The primary and recommended method for the disposal of this compound and any contaminated materials is incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical via standard laboratory drains or in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate all waste materials contaminated with this compound from other waste streams.
-
Labeling: Clearly label the hazardous waste container with the full chemical name, the words "Hazardous Waste," and the primary hazards ("Toxic," "Irritant," "Environmental Hazard").[2]
-
Storage: Keep the hazardous waste container securely sealed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[2]
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
